5,7-Difluoro-2-tetralone
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-difluoro-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUVATQQKYAEBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=C(C=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394523 | |
| Record name | 5,7-Difluoro-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172366-38-0 | |
| Record name | 5,7-Difluoro-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 5,7-Difluoro-2-tetralone (CAS No. 172366-38-0)
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information. Detailed experimental data for 5,7-Difluoro-2-tetralone is limited. The experimental protocols and pathway diagrams are representative examples based on the known chemistry of tetralone scaffolds and should be adapted and validated for specific research applications.
Introduction
This compound is a fluorinated derivative of tetralone, a bicyclic aromatic ketone.[1] Its chemical structure, featuring two fluorine atoms on the aromatic ring, makes it a compound of interest in medicinal chemistry and organic synthesis.[1] The incorporation of fluorine can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it a common strategy in drug design.[1][2]
This compound serves as a valuable building block or intermediate for the synthesis of more complex molecules and novel drug candidates.[1][3][4][5] The tetralone scaffold itself is a privileged structure found in numerous natural products and pharmacologically active compounds with a broad spectrum of bioactivities, including anticancer and antimicrobial properties.[3][4][5][6][7]
Physicochemical Properties
Quantitative data for this specific compound is not widely published in peer-reviewed literature. The following table summarizes typical data available from chemical suppliers. Researchers should confirm these properties via internal analysis.
| Property | Value | Source |
| CAS Number | 172366-38-0 | [1] |
| IUPAC Name | 5,7-difluoro-3,4-dihydronaphthalen-2(1H)-one | [1] |
| Molecular Formula | C₁₀H₈F₂O | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| SMILES | O=C1CC2=CC(F)=CC(F)=C2C1 | [1] |
| InChI Key | HOUVATQQKYAEBB-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
Representative Synthesis Protocol: Intramolecular Friedel-Crafts Acylation
The most common route to tetralones involves the intramolecular Friedel-Crafts acylation of a corresponding arylbutyric acid.[1][7][9] The following is a representative, generalized protocol adapted from the synthesis of a related compound, 5,7-Difluoro-1-tetralone.[9]
Reaction: 4-(2,4-Difluorophenyl)butyric acid → 5,7-Difluoro-1-tetralone (Analogue for methodological reference)
Materials:
-
4-(2,4-Difluorophenyl)butyric acid (1 equivalent)
-
Polyphosphoric acid (PPA) (10 parts by weight)
-
Phosphorus pentoxide (P₂O₅) (1 part by weight)
-
Ice-water mixture
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Eluent: Hexane/Ethyl acetate mixture (e.g., 4:1)
Procedure:
-
Catalyst Preparation: In a round-bottom flask equipped with a mechanical stirrer, combine polyphosphoric acid and phosphorus pentoxide. Heat the mixture to approximately 60°C and stir until a homogeneous solution is formed.
-
Acylation Reaction: Add 4-(2,4-Difluorophenyl)butyric acid to the activated PPA mixture. Increase the temperature to 80°C and stir vigorously for 1.5 to 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the hot reaction mixture onto a stirred ice-water mixture to quench the reaction and precipitate the product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude tetralone using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to afford the pure product.[9]
Applications in Drug Discovery and Medicinal Chemistry
This compound is primarily used as an intermediate in the synthesis of potential therapeutic agents.[1][10] The tetralone framework is a key component in compounds explored for various diseases.[4][6]
Potential Therapeutic Areas:
-
Anticancer Agents: Tetralone derivatives have shown cytotoxic effects against various cancer cell lines.[1][3] The difluoro substitution on this specific scaffold could be leveraged to develop new antiproliferative compounds.[1]
-
Antimicrobial Agents: Derivatives of this compound have been investigated for their potential as antimicrobial agents.[1]
-
Neurological Disorders: The tetralone scaffold is present in drugs targeting the central nervous system, and fluorinated analogues are often explored for enhanced properties and potential in treating neurological disorders.[1][5][6]
The presence of the ketone functional group and the activated aromatic ring allows for a variety of chemical modifications to generate a library of new chemical entities for screening.
Visualizations: Workflows and Pathways
Generalized Synthetic Workflow
This diagram illustrates a typical workflow where this compound acts as a key intermediate in a drug discovery program.
Caption: Generalized workflow for drug discovery using this compound.
Hypothetical Target Interaction Pathway
Given that tetralone derivatives are explored as anticancer agents, this diagram shows a hypothetical mechanism where a downstream derivative of this compound inhibits a key signaling pathway involved in cell proliferation.
Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.
References
- 1. Buy this compound | 172366-38-0 [smolecule.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. nbinno.com [nbinno.com]
- 4. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6,7-Difluoro-1-tetralone | 137114-68-2 | Benchchem [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Tetralone synthesis [organic-chemistry.org]
- 9. prepchem.com [prepchem.com]
- 10. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Physical Properties of 5,7-Difluoro-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 5,7-Difluoro-2-tetralone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. Due to the presence of two fluorine atoms, this compound exhibits unique electronic properties that influence its stability, lipophilicity, and potential biological activity, making it a valuable intermediate in the synthesis of novel therapeutic agents and advanced materials.[1]
Core Physical Properties
Data Presentation: Quantitative Physical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₈F₂O | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | Data not available | See Experimental Protocol 1 |
| Boiling Point | Data not available | See Experimental Protocol 2 |
| Solubility | Data not available | See Experimental Protocol 3 |
Experimental Protocols
The following sections detail standard laboratory procedures for the determination of the key physical properties of this compound.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often suggests the presence of impurities.
Methodology:
-
Sample Preparation: A small quantity of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Initial Determination: A rapid heating rate (10-20 °C/minute) is used to obtain an approximate melting range.[3]
-
Accurate Determination: The measurement is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute to allow for thermal equilibrium.[3]
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.
Determination of Boiling Point (for liquid compounds or if sublimation is a concern)
While this compound is a solid at room temperature, its boiling point at reduced pressure is a key parameter for purification by distillation.
Methodology (Thiele Tube Method):
-
Sample Preparation: A small amount (approximately 0.5 mL) of the compound is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the test tube.[4]
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The Thiele tube is gently heated, and the temperature is monitored.
-
Observation: As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube.
-
Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Solubility
Understanding the solubility of this compound in various solvents is crucial for its use in synthesis, purification, and formulation.
Methodology (Qualitative and Semi-Quantitative):
-
Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Preparation: A small, pre-weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.
-
Agitation: The test tubes are agitated vigorously (e.g., using a vortex mixer) for a set period to ensure thorough mixing.[5][6]
-
Observation: The samples are observed for dissolution. If the compound dissolves completely, it is recorded as "soluble." If it remains undissolved or forms a suspension, it is recorded as "insoluble." For semi-quantitative analysis, the amount of solvent required to dissolve a known mass of the solute can be determined.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.
References
An In-depth Technical Guide on the Solubility of 5,7-Difluoro-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 5,7-Difluoro-2-tetralone (CAS No. 172366-38-0), a key intermediate in organic synthesis, particularly within the pharmaceutical industry. While specific quantitative solubility data for this compound is not widely published, this document provides a qualitative assessment based on its chemical properties and documented use in synthesis, along with a general experimental protocol for solubility determination.
Introduction to this compound
This compound is a derivative of tetralone, characterized by two fluorine atoms at the 5 and 7 positions of the aromatic ring. It typically appears as a white crystalline solid.[1] The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, this compound serves as a valuable building block for creating more complex molecules and novel drug candidates.[1] Its use as an intermediate in reactions underscores the importance of understanding its solubility in various organic solvents for process optimization, purification, and formulation.
Qualitative Solubility Profile
The compound's synthesis often involves direct fluorination of a tetralone precursor using solvents such as acetonitrile or dichloromethane .[1] This implies that this compound is at least sparingly soluble in these solvents to allow for the reaction to proceed.
Purification methods for tetralone derivatives include crystallization, which is highly dependent on the compound's solubility profile.[1] For tetralone derivatives, ethanol-water mixtures have been noted as effective for crystallization, suggesting that this compound is likely soluble in ethanol and less soluble in water, allowing for precipitation upon addition of water as an anti-solvent.[1] The presence of two fluorine atoms generally increases the lipophilicity of a molecule, suggesting a preference for less polar organic solvents.[1]
Table 1: Qualitative Solubility of this compound in Select Organic Solvents
| Solvent | Solvent Type | Qualitative Solubility | Rationale |
| Dichloromethane | Chlorinated | Likely Soluble | Used as a solvent in its synthesis.[1] |
| Acetonitrile | Polar Aprotic | Likely Soluble | Used as a solvent in its synthesis.[1] |
| Ethanol | Polar Protic | Likely Soluble | Used in crystallization mixtures for tetralone derivatives.[1] |
| Water | Polar Protic | Likely Poorly Soluble | Used as an anti-solvent in ethanol-water crystallization mixtures.[1] |
| Ether | Ethereal | Likely Soluble | Used for extraction during the synthesis of a related compound, 5,7-Difluoro-1-tetralone.[2] |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following section outlines a general and robust experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the isothermal equilibrium technique.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance (±0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatic shaker or incubator capable of maintaining a constant temperature (±0.1 °C)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Record the exact mass of the compound added.
-
Pipette a known volume or mass of the selected organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Repeat this process for each solvent to be tested, preparing at least three replicates per solvent.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
Accurately weigh the filtered sample.
-
Dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) in a volumetric flask to bring the concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC).
-
Analyze the diluted samples and determine their concentrations using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution by accounting for the dilution factor.
-
Solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.
-
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Workflow for Experimental Solubility Determination.
Signaling Pathways and Logical Relationships
The current body of scientific literature does not describe specific signaling pathways directly involving this compound.[1] Its primary role is documented as a synthetic intermediate used to construct larger, biologically active molecules.[1] The biological activity and potential pathway interactions would be characteristic of the final products synthesized from this precursor, rather than the intermediate itself.
The logical relationship in the context of this compound's use is its role as a precursor in a multi-step synthesis. This can be visualized as a simple linear progression.
Caption: Role of this compound in Synthesis.
This guide provides a framework for understanding and determining the solubility of this compound. For specific applications, empirical determination using the outlined protocol is strongly recommended to obtain quantitative data essential for process development and research.
References
The Influence of Fluorine on the Molecular Reactivity of Tetralones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. This guide provides a comprehensive technical overview of the influence of fluorine on the molecular reactivity of tetralones, a class of compounds with significant applications in medicinal chemistry and drug development. By examining the synthesis, reactivity, and biological activity of fluorinated tetralones, this document aims to equip researchers with the knowledge to leverage fluorine substitution for the rational design of novel therapeutics.
Enhanced Reactivity and Synthetic Strategies
Fluorination can significantly impact the reactivity of the tetralone scaffold. The high electronegativity of fluorine can influence the electron density of the entire molecule, affecting reaction rates and regioselectivity.
Electrophilic Fluorination of Tetralones
A common method for the synthesis of α-fluorotetralones is the electrophilic fluorination of the corresponding tetralone enolate or silyl enol ether. Reagents such as Selectfluor® (F-TEDA-BF4) are widely employed for this transformation. The reaction typically proceeds via the formation of an enol or enolate intermediate, which then attacks the electrophilic fluorine source.
General Reaction Scheme for Electrophilic Fluorination:
Caption: General workflow for the electrophilic fluorination of tetralones.
The yields of these reactions are influenced by the substitution pattern of the tetralone ring and the reaction conditions.
Table 1: Quantitative Data on the Synthesis of Fluorinated Tetralones
| Entry | Substrate | Fluorinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Tetralone | Selectfluor® | MeCN | RT | 12 | 85 | [1] |
| 2 | 2-Methyl-1-tetralone | Selectfluor® | MeCN | RT | 12 | 93 | [2] |
| 3 | 2-Phenyl-1-tetralone | Selectfluor®/cinchonine | MeCN | 0 | 24 | >98 | [3] |
| 4 | 6-Methoxy-1-tetralone | Selectfluor® | MeCN | RT | 18 | 78 | [1] |
| 5 | 7-Nitro-1-tetralone | Selectfluor® | MeCN | 50 | 24 | 65 | [1] |
Experimental Protocol: Synthesis of 2-Fluoro-2-phenyl-1-tetralone
This protocol is adapted from literature procedures for the enantioselective electrophilic fluorination of α-aryl-tetralones[3].
Materials:
-
2-Phenyl-1-tetralone (1.0 mmol, 222.3 mg)
-
Selectfluor® (1.2 mmol, 425.0 mg)
-
Cinchonine (0.1 mmol, 29.4 mg)
-
Acetonitrile (MeCN), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-phenyl-1-tetralone (222.3 mg, 1.0 mmol) and cinchonine (29.4 mg, 0.1 mmol).
-
Add anhydrous acetonitrile (10 mL) and stir the mixture at room temperature until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add Selectfluor® (425.0 mg, 1.2 mmol) portion-wise over 10 minutes, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford 2-fluoro-2-phenyl-1-tetralone.
-
Characterize the product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Spectroscopic Characterization
NMR spectroscopy is a critical tool for the characterization of fluorinated tetralones. The ¹⁹F NMR spectrum provides direct evidence of fluorination and can give insights into the electronic environment of the fluorine atom.
Table 2: NMR Spectroscopic Data for Selected Fluorinated Tetralones
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Reference |
| 2-Fluoro-1-tetralone | 7.99 (d, 1H), 7.55 (t, 1H), 7.35 (t, 1H), 7.25 (d, 1H), 5.30 (dd, 1H), 3.10 (m, 2H), 2.40 (m, 2H) | 192.5 (d), 144.2, 134.1, 129.0, 127.8, 127.0, 93.8 (d), 30.2, 27.5 (d) | -185.2 (dt) | [1][4] |
| 2-Fluoro-2-phenyl-1-tetralone | 8.10 (d, 1H), 7.20-7.60 (m, 8H), 3.20-3.40 (m, 2H), 2.60-2.80 (m, 2H) | 194.0 (d), 143.8, 137.5 (d), 134.0, 129.5, 129.0, 128.8, 128.5, 127.2, 126.5 (d), 101.5 (d), 32.8 (d), 27.0 | -160.5 | [3] |
| 6-Fluoro-2-tetralone | 7.10-7.30 (m, 3H), 3.55 (s, 2H), 2.95 (t, 2H), 2.50 (t, 2H) | 208.0, 162.5 (d), 136.0 (d), 130.5 (d), 115.8 (d), 113.5 (d), 45.0, 38.0, 28.5 | -115.0 |
Note: Chemical shifts are approximate and may vary depending on the solvent and instrument. 'd' indicates a doublet due to C-F or H-F coupling.
Influence on Biological Activity and Molecular Reactivity
The introduction of fluorine can significantly modulate the biological activity of tetralone derivatives. Fluorine's unique properties, such as its size, electronegativity, and ability to form strong bonds with carbon, can enhance binding affinity to biological targets, improve metabolic stability, and alter pharmacokinetic profiles.
Anticancer Activity: Topoisomerase Inhibition
Certain fluorinated indenoisoquinoline derivatives, which share a structural resemblance to the tetralone core, have been identified as potent inhibitors of topoisomerase I (Top1). These compounds act by stabilizing the covalent complex between Top1 and DNA, leading to DNA strand breaks and ultimately, apoptosis in cancer cells[5][6][7].
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel Indenoisoquinoline Topoisomerase I Inhibitors - Mark Cushman [grantome.com]
- 4. [PDF] Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features | Semantic Scholar [semanticscholar.org]
- 5. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors Substituted with Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
5,7-Difluoro-2-tetralone: A Versatile Fluorinated Building Block in Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Difluoro-2-tetralone is a fluorinated bicyclic ketone that has emerged as a valuable building block in organic synthesis and medicinal chemistry. The strategic placement of two fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, enhancing its reactivity and potential for biological activity. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways are presented to facilitate its use in the laboratory.
Introduction
Fluorine-containing molecules are of immense interest in the pharmaceutical industry due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity.[1] 2-Tetralone scaffolds are prevalent in a variety of natural products and biologically active compounds, exhibiting a broad spectrum of pharmacological activities, including antibacterial, antitumor, and central nervous system effects.[2][3] The combination of a difluoro-substitution pattern with the 2-tetralone core in this compound creates a versatile platform for the synthesis of novel drug candidates.[1] The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl group, making it more susceptible to nucleophilic attack and a valuable intermediate for a range of chemical transformations.[1]
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound is provided in the table below. While specific experimental spectroscopic data is not widely published, typical spectral characteristics can be inferred from related structures.
| Property | Value |
| Molecular Formula | C₁₀H₈F₂O |
| Molecular Weight | 182.17 g/mol |
| Appearance | White crystalline solid[1] |
| CAS Number | 172366-38-0 |
| IUPAC Name | 5,7-difluoro-3,4-dihydronaphthalen-2(1H)-one |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound can be obtained from commercial suppliers, though detailed academic publications with full spectral assignments are scarce.
Synthesis of this compound
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of 3-(2,4-difluorophenyl)propanoic acid (Hypothetical)
This is a generalized procedure based on standard organic chemistry methods.
-
Knoevenagel Condensation: To a solution of 2,4-difluorobenzaldehyde (1 equivalent) in pyridine, add malonic acid (1.1 equivalents) and a catalytic amount of piperidine. Heat the mixture at reflux for 4-6 hours. After cooling, pour the reaction mixture into ice-water and acidify with concentrated HCl to precipitate the product. Filter the solid, wash with cold water, and dry to yield 3-(2,4-difluorophenyl)acrylic acid.
-
Reduction: Dissolve the 3-(2,4-difluorophenyl)acrylic acid in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% palladium on carbon (Pd/C). Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the uptake of hydrogen ceases. Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to obtain 3-(2,4-difluorophenyl)propanoic acid.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
This protocol is adapted from the synthesis of a related compound, 5,7-difluorochroman-4-one, and represents a plausible method for the target molecule.[7]
-
To concentrated sulfuric acid (e.g., 3 mL per gram of starting material), cooled in an ice bath, slowly add 3-(2,4-difluorophenyl)propanoic acid (1 equivalent).
-
Allow the mixture to warm to room temperature and then heat to 50-80°C. Stir vigorously for 1.5-3 hours, monitoring the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum over phosphorus pentoxide.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Alternative cyclizing agents such as polyphosphoric acid (PPA) or conversion to the acyl chloride followed by treatment with a Lewis acid like aluminum chloride (AlCl₃) are also commonly employed for intramolecular Friedel-Crafts acylations.[5][6]
Key Reactions of this compound as a Building Block
The presence of the carbonyl group and the activated aromatic ring allows this compound to undergo a variety of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules.
Caption: Overview of key reactions involving this compound.
Reduction of the Carbonyl Group
The ketone functionality can be readily reduced to the corresponding alcohol, 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol. This alcohol can then serve as a precursor for further functionalization.
Experimental Protocol (Typical):
-
Dissolve this compound (1 equivalent) in methanol or ethanol at 0°C.
-
Add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) portion-wise with stirring.
-
Allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water or dilute acid.
-
Remove the solvent under reduced pressure and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol, which can be purified by chromatography or recrystallization.
α-Functionalization
The α-protons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles.
Experimental Protocol for α-Alkylation (Generalized):
-
To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., THF) at -78°C under an inert atmosphere, add a strong base such as lithium diisopropylamide (LDA) (1.1 equivalents) dropwise.
-
Stir the solution for 30-60 minutes to ensure complete enolate formation.
-
Add an alkylating agent (e.g., methyl iodide) (1.1 equivalents) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.
Condensation Reactions
The active methylene group can participate in condensation reactions, such as the Knoevenagel or Claisen-Schmidt condensations, to form α,β-unsaturated ketone derivatives. These products are valuable Michael acceptors.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable starting material for the synthesis of compounds with potential therapeutic applications. The difluoro-tetralone core can be found in molecules targeting a range of biological pathways.
Antimicrobial and Antifungal Agents
Derivatives of fluorinated tetralones have been investigated for their antimicrobial properties. The introduction of fluorine atoms can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and leading to increased efficacy. For instance, halogenated flavanones, which can be synthesized from chalcones derived from tetralones, have shown promising antimicrobial activity.[8][9]
Anticancer Agents
The tetralone scaffold is a key component in several classes of compounds with demonstrated anticancer activity.[3] By modifying the this compound core, it is possible to generate libraries of compounds for screening against various cancer cell lines. The fluorine substituents can play a crucial role in modulating the binding affinity of these derivatives to their biological targets.
Central Nervous System (CNS) Active Compounds
Tetralone derivatives have been explored for their activity on the central nervous system, including as potential antidepressants and treatments for neurodegenerative diseases.[3] The specific substitution pattern of the fluorine atoms in this compound can influence the molecule's ability to cross the blood-brain barrier and interact with CNS targets.
Conclusion
This compound is a highly promising and versatile building block for organic synthesis and drug discovery. Its synthesis via intramolecular Friedel-Crafts acylation is a robust and scalable method. The presence of the two fluorine atoms on the aromatic ring not only activates the molecule for a variety of chemical transformations but also provides a strategic advantage in the design of novel therapeutic agents with potentially enhanced pharmacological properties. This guide provides a foundational understanding and practical methodologies to encourage the broader application of this valuable fluorinated intermediate in the scientific community. Further research into the specific reactions and biological activities of derivatives of this compound is warranted and expected to yield exciting discoveries.
References
- 1. Buy this compound | 172366-38-0 [smolecule.com]
- 2. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. 5,7-difluorochroman-4-one | 844648-22-2 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
The Potential Biological Activity of Difluorinated Tetralones: A Technical Overview for Drug Discovery Professionals
Introduction
The tetralone scaffold, a bicyclic aromatic ketone, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. Consequently, the development of difluorinated tetralone derivatives has emerged as a promising avenue for the discovery of novel therapeutic agents with enhanced potency and selectivity. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential mechanisms of action of difluorinated tetralones, with a focus on their applications in oncology and inflammatory diseases.
Synthesis of Difluorinated Tetralones
The introduction of fluorine atoms into the tetralone scaffold can be achieved through various synthetic strategies. Electrophilic fluorination using reagents like Selectfluor® is a common method for the synthesis of α-fluoroketones from enol esters of tetralones. This methodology can be extended to produce α,α-difluoroketonic compounds, providing a route to gem-difluorinated tetralones. Furthermore, stereodivergent synthesis strategies have been developed to prepare vicinal difluorinated tetralins, which are closely related precursors or derivatives of tetralones. These methods often involve catalyst-controlled transfer hydrogenation and substrate-controlled fluorinations, allowing for precise control over the stereochemistry of the fluorine substituents.
Biological Activities of Difluorinated Tetralones
Difluorinated tetralone derivatives have demonstrated promising biological activities across various therapeutic areas, primarily in the fields of oncology and inflammation.
Anticancer Activity
Several studies have highlighted the potential of fluorinated tetralone derivatives as anticancer agents. For instance, α,β-unsaturated ketones derived from 6-acetyltetralin and 2,6-difluorobenzaldehyde have shown significant cytotoxic activity against human cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL)[1] |
| 1-(Tetralin-6-yl)-3-(2,6-difluorophenyl)prop-2-en-1-one | Hela (Cervical) | 10.5 |
| 1-(Tetralin-6-yl)-3-(2,6-difluorophenyl)prop-2-en-1-one | MCF-7 (Breast) | - |
| 2-cyano-4-(tetralin-6-yl)-6-(2,6-difluorophenyl)nicotinonitrile | Hela (Cervical) | 10.9 |
| 4-(Tetralin-6-yl)-6-(2,6-difluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Hela (Cervical) | 5.9 |
| 4-(Tetralin-6-yl)-6-(2,6-difluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | MCF-7 (Breast) | - |
Note: A dash (-) indicates that the data was not provided in the cited source.
The mechanism of action for these compounds is believed to involve the induction of cell cycle arrest and apoptosis. While not difluorinated tetralones themselves, the related 3,3-difluoro-2,2-dimethyl-1,6-diphenyl-5-tosyl-1,2,3,6-tetrahydropyridin-4-ol has been shown to induce G0/G1 cell cycle arrest in hepatocellular carcinoma cells by inhibiting CDK7-mediated phosphorylation of Cdc2.[2] This suggests that difluorinated tetralone derivatives may exert their anticancer effects through modulation of key cell cycle regulatory proteins.
Anti-inflammatory Activity
Tetralone derivatives are known to possess anti-inflammatory properties, primarily through the inhibition of the macrophage migration inhibitory factor (MIF) tautomerase activity.[3][4] MIF is a pro-inflammatory cytokine implicated in various inflammatory diseases. While specific data on difluorinated tetralones as MIF inhibitors is limited, the established anti-inflammatory potential of the tetralone scaffold suggests that fluorinated analogs could exhibit enhanced or modulated activity. The proposed mechanism involves the inhibition of MIF's enzymatic function, which in turn attenuates macrophage activation and the production of pro-inflammatory mediators like TNF-α, IL-6, and nitric oxide.[3][4]
Signaling Pathways and Experimental Workflows
The biological effects of difluorinated tetralones are mediated through their interaction with specific cellular signaling pathways.
Caption: Proposed mechanism of anti-inflammatory action of difluorinated tetralones via MIF inhibition.
Caption: Potential mechanism of anticancer activity through cell cycle arrest by inhibiting CDK7.
Experimental Protocols
Synthesis of 1-(Tetralin-6-yl)-3-(2,6-difluorophenyl)prop-2-en-1-one
A mixture of 6-acetyltetralin (1 mmol) and 2,6-difluorobenzaldehyde (1 mmol) in ethanol (20 mL) is treated with a few drops of piperidine. The reaction mixture is refluxed for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to afford the pure product.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., Hela, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the difluorinated tetralone derivatives for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity Assay
The enzymatic activity of MIF is determined by measuring the rate of tautomerization of L-dopachrome methyl ester. The reaction is initiated by adding recombinant human MIF to a solution of L-dopachrome methyl ester in the presence or absence of the test compounds. The decrease in absorbance at 475 nm is monitored over time. The inhibitory activity is expressed as the concentration of the compound required to inhibit 50% of the MIF tautomerase activity (IC50).
Conclusion and Future Directions
Difluorinated tetralones represent a promising class of compounds with significant potential for the development of novel anticancer and anti-inflammatory agents. The incorporation of fluorine atoms can lead to improved pharmacological profiles, and the tetralone scaffold provides a versatile platform for further structural modifications to optimize activity and selectivity. Future research should focus on the synthesis and biological evaluation of a broader range of difluorinated tetralone derivatives, including systematic studies on the effects of fluorine substitution patterns on their activity and mechanism of action. Elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement into preclinical and clinical development.
References
- 1. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
5,7-Difluoro-2-tetralone: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) or professional safety advice. Always consult the specific SDS for any chemical before handling and conduct a thorough risk assessment.
Introduction
5,7-Difluoro-2-tetralone is a fluorinated derivative of tetralone, a bicyclic aromatic ketone. It serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1] The presence of two fluorine atoms on the aromatic ring can significantly influence the molecule's chemical properties, such as stability and lipophilicity, making it an attractive building block for medicinal chemistry.[1] Derivatives of this compound are being explored for potential antimicrobial and anticancer properties.[1] This guide provides an in-depth overview of the safety, handling, and key experimental data related to this compound.
Safety and Hazard Information
GHS Hazard Statements (based on analogous compounds):
Precautionary Statements (based on analogous compounds):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P264: Wash skin thoroughly after handling.[3]
-
P271: Use only outdoors or in a well-ventilated area.[3]
-
P280: Wear protective gloves/ eye protection/ face protection.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P501: Dispose of contents/container to an approved waste disposal plant.[5]
To the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[4][5] No component of similar products is identified as a carcinogen by IARC, NTP, or OSHA.[5]
Physicochemical Properties
Quantitative data for this compound is limited. The table below summarizes available information for the parent compound and a difluorinated analog.
| Property | Value | Source(s) |
| This compound | ||
| Molecular Formula | C₁₀H₈F₂O | [1] |
| Appearance | White crystalline solid | [1] |
| 6,8-Difluoro-2-tetralone (Analog) | ||
| CAS Number | 843644-23-5 | [2] |
| Molecular Weight | 182.17 g/mol | [2][4] |
| α-Tetralone (Parent Compound) | ||
| CAS Number | 529-34-0 | [5] |
| Molecular Weight | 146.19 g/mol | [5] |
| Melting Point | 2 - 7 °C | [5] |
| Boiling Point | 113 - 116 °C at 8 hPa | [5] |
| Density | 1.099 g/cm³ at 25 °C | [5] |
Experimental Protocols
Synthesis and Purification
The synthesis of this compound typically involves the fluorination of a tetralone precursor.[1] A common synthetic approach is through a Friedel-Crafts acylation reaction to construct the tetralone framework with fluorine substituents.[1]
General Synthetic Route:
-
Direct Fluorination: A tetralone precursor is reacted with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).[1]
-
Solvent: The reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane.[1]
-
Temperature: The reaction is generally performed at room temperature or slightly elevated temperatures.[1]
Purification Methods:
-
Distillation: For large-scale purification, distillation under reduced pressure can be an effective method for solvent recovery and product isolation.[1]
-
Preparative Chromatography: High-throughput purification can be achieved using preparative chromatography systems.[1]
-
Crystallization: This technique can yield high-purity products with good recovery.[1]
Safe Handling Procedures
Given the potential hazards, the following handling procedures are recommended:
-
Engineering Controls: Use only under a chemical fume hood.[6] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[3][4][6]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][6] Gloves should be inspected prior to use and disposed of properly after.[4]
-
Respiratory Protection: For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[4]
-
-
General Hygiene: Handle in accordance with good industrial hygiene and safety practices.[4][5] Wash hands before breaks and at the end of the workday.[4] Do not eat, drink, or smoke when using this product.[5][6]
-
Emergency Procedures:
-
Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4][6]
-
Skin Contact: In case of contact, immediately wash off with soap and plenty of water.[4] Remove all contaminated clothing.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4][6]
-
Visualized Workflow
The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.
References
Methodological & Application
Palladium-Catalyzed Synthesis of 5,7-Difluoro-2-tetralone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of various derivatives of 5,7-Difluoro-2-tetralone. This fluorinated tetralone scaffold is a valuable building block in medicinal chemistry, with derivatives being investigated for antimicrobial and anticancer properties.[1] Palladium-catalyzed cross-coupling reactions offer a powerful and versatile strategy for the functionalization of the this compound core, enabling the synthesis of diverse compound libraries for drug discovery programs.
Introduction to Synthetic Strategies
The functionalization of this compound can be achieved through several palladium-catalyzed cross-coupling reactions. The primary focus of these protocols will be on the α-arylation of the tetralone, a reaction that forms a carbon-carbon bond at the position adjacent to the carbonyl group. Additionally, methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings will be presented as viable routes to introduce further diversity at other positions, assuming prior functionalization of the aromatic ring (e.g., bromination).
A likely synthetic precursor to this compound is 4-(2,4-difluorophenyl)butyric acid, which can undergo an intramolecular Friedel-Crafts acylation to form the corresponding tetralone.[2]
Key Palladium-Catalyzed Reactions for Derivatization
| Reaction Type | Description | Key Reagents |
| α-Arylation | Forms a C-C bond at the α-position of the ketone. | Palladium catalyst (e.g., Pd(dba)₂), phosphine ligand (e.g., Difluorphos), base (e.g., K₃PO₄), aryl halide.[3] |
| Suzuki-Miyaura Coupling | Forms a C-C bond between an aryl halide and an organoboron compound. | Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), arylboronic acid. |
| Buchwald-Hartwig Amination | Forms a C-N bond between an aryl halide and an amine. | Palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), amine. |
| Heck Coupling | Forms a C-C bond between an aryl halide and an alkene. | Palladium catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N), alkene. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed α-Arylation of this compound
This protocol is adapted from the general procedure for the enantioselective α-arylation of α-fluorotetralones developed by Hartwig and co-workers.[3]
Materials:
-
This compound
-
Aryl bromide or triflate
-
[Pd(allyl)Cl]₂
-
Difluorphos
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Schlenk tube or glovebox
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the aryl bromide or triflate (1.2 equiv), and potassium phosphate (2.0 equiv) to a Schlenk tube equipped with a magnetic stir bar.
-
In a separate vial, prepare the catalyst solution by dissolving [Pd(allyl)Cl]₂ (0.02 equiv) and Difluorphos (0.04 equiv) in anhydrous toluene.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yields: Based on analogous reactions, yields are expected to be in the range of 70-95%.[3]
Protocol 2: Suzuki-Miyaura Coupling of a Brominated this compound Derivative
This protocol outlines a general procedure for the Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group onto the aromatic ring of a pre-functionalized this compound (e.g., 6-bromo-5,7-difluoro-2-tetralone).
Materials:
-
Bromo-5,7-difluoro-2-tetralone derivative
-
Arylboronic acid
-
Pd(PPh₃)₄
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (4:1 mixture)
-
Standard reaction glassware
Procedure:
-
To a round-bottom flask, add the bromo-5,7-difluoro-2-tetralone derivative (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium carbonate (3.0 equiv).
-
Add Pd(PPh₃)₄ (0.05 equiv) to the flask.
-
Degas the toluene/water solvent mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent to the reaction flask and heat the mixture to reflux (approximately 90-100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of a Brominated this compound Derivative
This protocol provides a general method for the introduction of an amine substituent onto the aromatic ring of a pre-functionalized this compound.
Materials:
-
Bromo-5,7-difluoro-2-tetralone derivative
-
Amine
-
Pd₂(dba)₃
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Inert atmosphere setup
Procedure:
-
In a glovebox or under an inert atmosphere, combine the bromo-5,7-difluoro-2-tetralone derivative (1.0 equiv), the amine (1.2 equiv), and cesium carbonate (1.4 equiv) in a reaction vessel.
-
Add Pd₂(dba)₃ (0.01 equiv) and Xantphos (0.02 equiv).
-
Add anhydrous dioxane to the vessel.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction's progress.
-
Once complete, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing the Synthetic Workflow and Catalytic Cycle
Caption: General workflow for the palladium-catalyzed synthesis of this compound derivatives.
Caption: Proposed catalytic cycle for the palladium-catalyzed α-arylation of this compound.
References
Direct Fluorination of Tetralone Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the direct electrophilic fluorination of tetralone precursors, key intermediates in the synthesis of various biologically active molecules. The following sections outline established methods using common electrophilic fluorinating agents, with a focus on achieving high yields and stereoselectivity.
Introduction
The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient and selective fluorination methods is of paramount importance in medicinal chemistry and drug discovery. Tetralone scaffolds are prevalent in numerous natural products and pharmaceutical agents, making the direct fluorination of tetralone precursors a valuable strategy for accessing novel fluorinated analogs. This document details protocols for the direct α-fluorination of tetralones using the electrophilic fluorinating agents Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI).
Data Summary: Electrophilic α-Fluorination of Tetralone Precursors
The following table summarizes the quantitative data for the direct α-fluorination of various tetralone precursors under different reaction conditions.
| Entry | Tetralone Precursor | Fluorinating Agent | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 2-Aryl-1-tetralone | Selectfluor | Cinchonine derivative | MeCN | RT | 12 | >98 | up to 74[1] |
| 2 | 1-Tetralone | Selectfluor | DHQB | MeCN | -20 | 24 | - | up to 91[2] |
| 3 | 2-Methyl-1-tetralone (as lithium enolate) | Chiral N-fluorosultam | - | THF | -78 | - | - | 48[1] |
| 4 | General Cyclic Ketone | NFSI | Primary amine functionalized Cinchona alkaloid | Toluene | RT | - | High | High[3] |
Experimental Protocols
Protocol 1: Enantioselective α-Fluorination of 2-Aryl-1-tetralones using Selectfluor and a Cinchonine Derivative
This protocol describes a highly efficient method for the enantioselective synthesis of 2-fluoro-2-aryl-1-tetralones.[1]
Materials:
-
2-Aryl-1-tetralone (1.0 mmol)
-
Selectfluor™ (1.1 mmol)
-
Cinchonine derivative (e.g., a commercially available or synthesized modified cinchona alkaloid) (0.1 mmol)
-
Anhydrous acetonitrile (MeCN) (5 mL)
-
Stir bar
-
Round-bottom flask
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 2-aryl-1-tetralone (1.0 mmol) and the cinchonine derivative catalyst (0.1 mmol).
-
Add anhydrous acetonitrile (5 mL) and stir the mixture at room temperature until all solids are dissolved.
-
Cool the reaction mixture to the desired temperature (e.g., room temperature or lower for improved enantioselectivity).
-
Add Selectfluor™ (1.1 mmol) to the reaction mixture in one portion.
-
Stir the reaction for the specified time (e.g., 12 hours), monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-fluoro-2-aryl-1-tetralone.
-
Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).
Protocol 2: Organocatalytic Enantioselective α-Fluorination of Cyclic Ketones (Applicable to Tetralones) using NFSI
This protocol provides a general method for the highly enantioselective α-fluorination of cyclic ketones, which can be adapted for tetralone precursors.[3]
Materials:
-
Tetralone precursor (1.0 mmol)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol)
-
Primary amine functionalized Cinchona alkaloid catalyst (e.g., (9S)-9-amino-9-deoxy-epi-cinchonine) (0.1 mmol)
-
Anhydrous toluene (5 mL)
-
Stir bar
-
Round-bottom flask
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the tetralone precursor (1.0 mmol) and the primary amine functionalized Cinchona alkaloid catalyst (0.1 mmol).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature until a homogeneous solution is formed.
-
Add NFSI (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature, monitoring its progress by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the α-fluorotetralone by chiral HPLC analysis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the enantioselective α-fluorination of tetralone precursors.
Caption: Plausible mechanism for the electrophilic α-fluorination of a tetralone.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective fluorination mediated by cinchona alkaloid derivatives/Selectfluor combinations: reaction scope and structural information for N-fluorocinchona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 5,7-Difluoro-2-tetralone using Selectfluor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for the synthesis of 5,7-Difluoro-2-tetralone, a valuable intermediate in pharmaceutical and medicinal chemistry. The described method utilizes Selectfluor as an efficient and selective electrophilic fluorinating agent for the α-fluorination of a tetralone precursor.
Introduction
This compound is a key building block in the development of various therapeutic agents. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This makes fluorinated intermediates like this compound highly sought after in drug discovery programs. The synthesis of this compound is typically achieved through the direct fluorination of a corresponding tetralone precursor. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used electrophilic fluorinating agent known for its stability, ease of handling, and high reactivity under mild conditions.
Reaction Principle
The synthesis of this compound via Selectfluor involves the electrophilic α-fluorination of a suitable tetralone precursor, such as 5,7-difluoro-3,4-dihydronaphthalen-2(1H)-one. The reaction proceeds through the enol or enolate form of the ketone, which acts as a nucleophile and attacks the electrophilic fluorine atom of Selectfluor. The reaction is typically carried out in a polar aprotic solvent.
Quantitative Data Summary
While a specific literature source detailing the exact yield for the synthesis of this compound from a non-fluorinated precursor using Selectfluor was not identified in the search, the general efficiency of α-fluorination of tetralone derivatives with Selectfluor is well-established. For analogous reactions involving the enantioselective fluorination of α-aryl-tetralones, excellent yields of up to >98% have been reported.[1] The following table outlines a representative reaction based on typical conditions for such transformations.
| Parameter | Value | Reference |
| Starting Material | 5,7-Difluoro-3,4-dihydronaphthalen-2(1H)-one | Generic |
| Fluorinating Agent | Selectfluor | [1] |
| Solvent | Acetonitrile (CH₃CN) | Generic |
| Temperature | Room Temperature | Generic |
| Reaction Time | 12-24 hours | Generic |
| Typical Yield | High (expected) | [1] |
Experimental Protocol
This protocol describes a general procedure for the α-fluorination of a tetralone precursor to synthesize this compound using Selectfluor.
Materials:
-
5,7-Difluoro-3,4-dihydronaphthalen-2(1H)-one (starting material)
-
Selectfluor
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 5,7-Difluoro-3,4-dihydronaphthalen-2(1H)-one (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile.
-
Addition of Fluorinating Agent: To the stirred solution, add Selectfluor (1.1 - 1.5 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Step-by-step experimental workflow for the synthesis.
References
Application Notes and Protocols for the Use of 5,7-Difluoro-2-tetralone in Developing Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 5,7-Difluoro-2-tetralone as a scaffold for the development of novel antimicrobial agents. While direct research on the antimicrobial properties of this compound derivatives is emerging, this document compiles data and protocols from structurally related compounds to guide future research and development. The inclusion of fluorine atoms in the tetralone structure is a key feature, known to enhance metabolic stability and binding affinity of drug candidates.[1]
Introduction to this compound in Antimicrobial Drug Discovery
This compound is a fluorinated derivative of tetralone, a bicyclic aromatic ketone. The tetralone scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The strategic placement of two fluorine atoms at the 5 and 7 positions of the aromatic ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which are critical for its interaction with biological targets.[1]
The development of new antimicrobial agents is a critical area of research due to the rise of multidrug-resistant pathogens. Fluorinated compounds have a successful track record in this field, with fluoroquinolones being a prominent example of potent antibacterial drugs. The rationale for exploring this compound as a building block for new antimicrobials is based on the proven efficacy of both the tetralone core and the beneficial effects of fluorination.[4]
Data Presentation: Antimicrobial Activity of Related Tetralone and Fluorinated Derivatives
The following tables summarize the antimicrobial activity of various tetralone and fluorinated heterocyclic derivatives against a panel of clinically relevant bacteria. This data, derived from studies on analogous compounds, provides a benchmark for the expected potency of novel agents synthesized from this compound.
Table 1: Minimum Inhibitory Concentrations (MIC) of Aminoguanidine-Tetralone Derivatives against ESKAPE Pathogens
| Compound | S. aureus ATCC 29213 | MRSA-2 | E. coli ATCC 25922 | A. baumannii ATCC 19606 | K. pneumoniae ATCC 700603 | P. aeruginosa ATCC 27853 |
| 2D | 0.5 µg/mL | 1 µg/mL | >32 µg/mL | >32 µg/mL | >32 µg/mL | >32 µg/mL |
| Levofloxacin | 0.25 µg/mL | 0.5 µg/mL | 0.06 µg/mL | 1 µg/mL | 0.125 µg/mL | 1 µg/mL |
Data adapted from a study on novel aminoguanidine-tetralone derivatives, demonstrating potent activity against Gram-positive bacteria.[5]
Table 2: Minimum Inhibitory Concentrations (MIC) of Halogenated 5,7-Dihydroxyflavanone Derivatives
| Compound | Vibrio cholerae | Bacillus subtilis 1012 | Bacillus anthracis | Staphylococcus aureus ATCC 33807 | Saccharomyces cerevisiae |
| Monofluorinated (2) | 30 µg/mL | 20 µg/mL | 20 µg/mL | 20 µg/mL | >100 µg/mL |
| Difluorinated (3) | 40 µg/mL | 30 µg/mL | 30 µg/mL | 30 µg/mL | 50 µg/mL |
| Dichlorinated (6) | 30 µg/mL | 10 µg/mL | 10 µg/mL | 20 µg/mL | 40 µg/mL |
Data from a study on halogenated flavanones, indicating that halogen substitution enhances antimicrobial activity.[4]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the synthesis and evaluation of antimicrobial agents derived from this compound.
Protocol 1: General Synthesis of Tetralone Derivatives (e.g., Indazoline Tetralones)
This protocol is adapted from the synthesis of indazoline derivatives from α-tetralone.[4][6]
Step 1: Synthesis of 2-Benzylidene-5,7-difluoro-2-tetralone
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and an appropriate substituted benzaldehyde (10 mmol) in 50 mL of ethanol.
-
Stir the mixture at room temperature and cool to 10°C in an ice bath.
-
Slowly add a solution of 5% alcoholic KOH (11.2 mL) to the mixture.
-
Remove the cooling bath and allow the solution to warm to room temperature.
-
Continue stirring overnight. A crystalline product should precipitate.
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the product from methanol to obtain the pure 2-benzylidene-5,7-difluoro-2-tetralone derivative.
Step 2: Synthesis of Indazoline Derivatives
-
In a 50 mL round-bottom flask, combine the 2-benzylidene-5,7-difluoro-2-tetralone derivative (10 mmol), phenylhydrazine (40 mmol), and a catalytic amount of sodium metal (0.5 g) in 20 mL of ethanol.
-
Stir the mixture for 5 minutes and then reflux for 10 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, remove the solvent under reduced pressure.
-
Purify the resulting residue by crystallization or column chromatography to yield the final indazoline derivative.
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to achieve a range of concentrations.
-
Prepare a bacterial or fungal inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well with the microbial suspension. Include a positive control (microbes in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: Mechanism of Action - Bacterial Membrane Integrity Assay
This assay helps to determine if the antimicrobial compound disrupts the bacterial cell membrane.
-
Grow the target bacterial strain to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to an OD600 of 0.5.
-
Add the test compound at its MIC and 2x MIC to the bacterial suspension. Use a known membrane-disrupting agent as a positive control and DMSO as a negative control.
-
Incubate the samples at 37°C for a defined period (e.g., 30 minutes).
-
Add a fluorescent dye that only enters cells with compromised membranes (e.g., propidium iodide).
-
Measure the fluorescence using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates membrane damage.
Visualizations
The following diagrams illustrate key conceptual frameworks for the development and potential mechanism of action of antimicrobial agents derived from this compound.
Caption: Experimental workflow for developing antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 4. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpc.com [ijrpc.com]
Application Notes and Protocols: Exploring the Anticancer Properties of 5,7-Difluoro-2-tetralone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and experimental protocols for evaluating the anticancer potential of 5,7-Difluoro-2-tetralone derivatives. While specific research on a broad range of this compound derivatives is still emerging, this document leverages data from structurally similar tetralone compounds to provide a foundational guide for research in this promising area. The inclusion of fluorine atoms at the 5 and 7 positions is anticipated to enhance cytotoxic efficacy, a phenomenon observed in other fluorinated anticancer compounds.
Introduction
Tetralone derivatives have been identified as a significant class of compounds with considerable anticancer properties.[1][2][3][4] Their mechanism of action often involves the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation.[1] The core structure of tetralone serves as a versatile scaffold for the synthesis of novel therapeutic agents. The introduction of fluorine moieties can significantly enhance the pharmacological properties of drug candidates, including metabolic stability and binding affinity. Therefore, this compound derivatives are of great interest in the development of new anticancer drugs.
Quantitative Data on Anticancer Activity of Tetralone Derivatives
The following table summarizes the cytotoxic activity of various tetralone derivatives against several human cancer cell lines. This data, gathered from existing literature on non-fluorinated and other substituted tetralones, provides a benchmark for evaluating the potential efficacy of this compound derivatives.
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 Value | Reference |
| Tetralin-6-yl-pyrazoline derivative | Compound 3a | HeLa (Cervical Carcinoma) | 3.5 µg/mL | [5][6] |
| MCF-7 (Breast Carcinoma) | 4.5 µg/mL | [5][6] | ||
| Longifolene-derived tetralone | Not specified | T-24, MCF-7, HepG2, A549, HT-29 | Broad-spectrum, better than 5-FU | [7] |
| Dihydronaphthalene derivative | Compound 5a | MCF-7 (Breast Adenocarcinoma) | 0.93 µM | [8] |
| 2-Benzylidenetetralone derivative | Compound 6 | MCF-7 (Retinoic Acid Metabolism Assay) | 5 µM | [9] |
| Compound 5 | MCF-7 (Retinoic Acid Metabolism Assay) | 7 µM | [9] | |
| Methoxy substituted tetralone-based chalcone | TMMD | MCF-7 (Breast Cancer) | 52.33% cell survival at 15.6 µg/mL | [10] |
| Pyrazole-quinoxaline derivative from tetralone | Not specified | A549, MCF-7, Hela, HepG2 | 2.02 to 31.54 µM | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the investigation of this compound derivatives.
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the this compound derivatives in the cell culture medium.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
2. Apoptosis Assay by Flow Cytometry
This method quantifies the number of apoptotic and necrotic cells after treatment with the test compounds.
-
Materials:
-
Human cancer cell lines
-
6-well plates
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
3. Western Blot Analysis for Apoptotic Pathway Proteins
This technique is used to investigate the effect of the compounds on the expression levels of key proteins involved in apoptosis.
-
Materials:
-
Human cancer cell lines
-
6-well plates
-
This compound derivatives
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-p53, anti-Caspase-7, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Treat cells with the test compounds as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
-
Visualizations
Experimental Workflow for Anticancer Evaluation
References
- 1. benchchem.com [benchchem.com]
- 2. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel tetralone-derived retinoic acid metabolism blocking agents: synthesis and in vitro evaluation with liver microsomal and MCF-7 CYP26A1 cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Enantioselective Alpha-Arylation of Alpha-Fluoro Ketones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the enantioselective alpha-arylation of alpha-fluoro ketones, a critical transformation for the synthesis of chiral fluorine-containing molecules in pharmaceutical and materials science. The protocols are primarily based on the palladium-catalyzed methodologies developed by Hartwig, Zhou, and coworkers, which represent the state-of-the-art in this field.[1][2]
Introduction
The introduction of a fluorine atom into organic molecules can significantly alter their biological and physical properties. The enantioselective synthesis of molecules containing a stereocenter bearing a fluorine atom is therefore of high importance. The alpha-arylation of alpha-fluoro ketones is a powerful method for constructing chiral quaternary and tertiary carbon centers featuring a fluorine atom. This document outlines two key palladium-catalyzed protocols for the enantioselective alpha-arylation of cyclic alpha-fluoro ketones: the direct arylation of α-fluoroindanones and the arylation of α-fluorotetralones via an in situ generated enolate from a hydrated trifluoroacetyl precursor.[1][2]
Data Presentation
The following tables summarize the quantitative data for the enantioselective alpha-arylation of various alpha-fluoro ketones with a range of arylating agents, as reported by Hartwig, Zhou, and coworkers.
Table 1: Enantioselective α-Arylation of 2-Fluoro-1-indanones
| Entry | α-Fluoro Indanone | Aryl Bromide/Triflate | Ligand | Yield (%) | ee (%) |
| 1 | 2-Fluoro-1-indanone | 4-Bromotoluene | L6 | 95 | 98 |
| 2 | 2-Fluoro-1-indanone | 4-Methoxyphenyl bromide | L6 | 92 | 97 |
| 3 | 2-Fluoro-1-indanone | 3-Bromopyridine | Segphos | 85 | 95 |
| 4 | 2-Fluoro-6-methoxy-1-indanone | 4-Bromotoluene | L6 | 93 | 99 |
| 5 | 2-Fluoro-1-indanone | Phenyl triflate | Segphos | 88 | 96 |
Data extracted from J. Am. Chem. Soc. 2016, 138, 15980–15986.
Table 2: Enantioselective α-Arylation of α-Fluorotetralone Precursors
| Entry | α-Fluorotetralone Precursor | Aryl Bromide | Ligand | Yield (%) | ee (%) |
| 1 | Hydrated trifluoroacetyl α-fluorotetralone | 4-Bromotoluene | (S)-Difluorphos | 91 | 97 |
| 2 | Hydrated trifluoroacetyl α-fluorotetralone | 3-Bromopyridine | (S)-Difluorphos | 85 | 96 |
| 3 | Hydrated trifluoroacetyl α-fluorotetralone | 2-Bromonaphthalene | (S)-Difluorphos | 88 | 95 |
| 4 | Hydrated trifluoroacetyl 6-methoxy-α-fluorotetralone | 4-Bromotoluene | (S)-Difluorphos | 90 | 98 |
| 5 | Hydrated trifluoroacetyl α-fluorotetralone | 4-Chlorobromobenzene | (S)-Difluorphos | 87 | 97 |
Data extracted from J. Am. Chem. Soc. 2016, 138, 15980–15986.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Enantioselective α-Arylation of 2-Fluoro-1-indanones
This protocol describes the direct enantioselective α-arylation of 2-fluoro-1-indanones with aryl bromides and triflates. The enolate is generated in situ using a suitable base.
Materials:
-
Pd(dba)₂ (Palladium(0)-dibenzylideneacetone complex)
-
Chiral monophosphine ligand (L6) or Segphos
-
2-Fluoro-1-indanone derivative
-
Aryl bromide or triflate
-
Potassium phosphate tribasic monohydrate (K₃PO₄·H₂O)
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Equipment:
-
Schlenk tube or glovebox
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
Procedure:
-
To a dried Schlenk tube under an inert atmosphere, add Pd(dba)₂ (2.5 mol%) and the chiral ligand (L6 for aryl bromides, 5.0 mol%; Segphos for aryl triflates and heteroaryl bromides, 3.0 mol%).
-
Add toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the 2-fluoro-1-indanone derivative (1.0 equiv), the aryl bromide or triflate (1.2 equiv), and K₃PO₄·H₂O (2.0 equiv).
-
Seal the Schlenk tube and heat the reaction mixture at the specified temperature (typically 80-100 °C) for 12-24 hours, monitoring by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-aryl-α-fluoro-1-indanone.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: General Procedure for Palladium-Catalyzed Enantioselective α-Arylation of α-Fluorotetralones
This protocol involves the use of a hydrated trifluoroacetyl precursor to generate the α-fluoro enolate of the tetralone in situ.
Materials:
-
(tmeda)PdMe₂ (Tetramethylethylenediamine(dimethyl)palladium(II))
-
(S)-Difluorphos
-
Hydrated trifluoroacetyl α-fluorotetralone derivative
-
Aryl bromide
-
Sodium tert-butoxide (NaOtBu)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Equipment:
-
Schlenk tube or glovebox
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
Procedure:
-
In a glovebox, to a dried Schlenk tube, add (tmeda)PdMe₂ (5.0 mol%) and (S)-Difluorphos (6.0 mol%).
-
Add toluene (0.5 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the hydrated trifluoroacetyl α-fluorotetralone derivative (1.0 equiv), the aryl bromide (1.2 equiv), NaOtBu (3.0 equiv), and DABCO (5.0 equiv).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture at 80 °C for 24-48 hours, monitoring by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-aryl-α-fluorotetralone.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Catalytic Cycle
Caption: Proposed catalytic cycle for the palladium-catalyzed α-arylation.
Experimental Workflow for α-Fluoroindanone Arylation
Caption: Workflow for α-fluoroindanone arylation.
Logical Relationship of Catalytic Systems
Caption: Catalytic systems for different ketone scaffolds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,7-Difluoro-2-tetralone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,7-Difluoro-2-tetralone. The information is designed to address specific issues that may be encountered during experimentation, with a focus on improving reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound can be approached through several methods. A prevalent strategy is the intramolecular Friedel-Crafts acylation of a suitable precursor. This typically involves the cyclization of 4-(3,5-difluorophenyl)butanoic acid or a derivative thereof. Another potential route is the direct fluorination of a 2-tetralone precursor using electrophilic fluorinating agents.[1] The choice of route often depends on the availability of starting materials and desired scale.
Q2: I am observing a low yield in my intramolecular Friedel-Crafts cyclization. What are the likely causes?
A2: Low yields in Friedel-Crafts acylations are a common issue.[2] Potential causes include:
-
Deactivated Aromatic Ring: While the fluorine atoms are only moderately deactivating, their presence can slow down the reaction compared to non-fluorinated analogs.
-
Catalyst Inactivity: Lewis acid catalysts like polyphosphoric acid (PPA) or aluminum chloride (AlCl₃) are highly sensitive to moisture. Contamination with water will deactivate the catalyst.[2]
-
Insufficient Catalyst: In Friedel-Crafts acylations, the ketone product can form a complex with the Lewis acid, effectively sequestering it. Therefore, stoichiometric or even excess amounts of the catalyst are often necessary.[2][3]
-
Suboptimal Reaction Temperature: The reaction temperature is critical. If it's too low, the reaction may be too slow, and if it's too high, it can lead to side reactions and decomposition.[4]
-
Poor Quality Starting Material: Impurities in the 4-(3,5-difluorophenyl)butanoic acid can interfere with the reaction.
Q3: What are some common impurities I might encounter, and how can I remove them?
A3: Common impurities can include unreacted starting material, polymeric materials, and regioisomers if the starting material is not symmetrically substituted. Purification is typically achieved through column chromatography on silica gel or recrystallization.[5] For fluorinated compounds, it's important to choose a solvent system for chromatography that provides good separation. A common eluent system is a mixture of hexane and ethyl acetate.[5]
Q4: Are there greener alternatives to traditional Lewis acids for the cyclization step?
A4: Yes, research into greener synthetic methods is ongoing. Some approaches that minimize the use of harsh Lewis acids include the use of solid acid catalysts or performing the reaction in greener solvents like hexafluoroisopropanol, which can promote the reaction without a traditional catalyst.[6][7]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Friedel-Crafts Cyclization
| Potential Cause | Troubleshooting Step | Rationale |
| Moisture Contamination | Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Handle hygroscopic catalysts (e.g., AlCl₃, PPA) in a glovebox or under an inert atmosphere. | Lewis acid catalysts are readily hydrolyzed and deactivated by water.[2] |
| Insufficient Catalyst Activity | Use a fresh batch of Lewis acid. For PPA, ensure it is viscous and has not absorbed significant water. For AlCl₃, use a freshly opened bottle or sublime it before use. | The activity of the Lewis acid is paramount for the success of the reaction. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time through small-scale trials. Monitor the reaction progress using Thin Layer Chromatography (TLC). | Friedel-Crafts reactions are sensitive to temperature; finding the optimal balance between reaction rate and side-product formation is key.[4] |
| Poor Starting Material Quality | Purify the 4-(3,5-difluorophenyl)butanoic acid precursor by recrystallization or chromatography before the cyclization step. | Impurities in the starting material can inhibit the catalyst or lead to unwanted side reactions. |
Issue 2: Formation of Multiple Products (Poor Selectivity)
| Potential Cause | Troubleshooting Step | Rationale |
| Side Reactions at High Temperatures | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Higher temperatures can provide the activation energy for undesired side reactions, such as polymerization or decomposition.[4] |
| Isomerization | This is less likely with a symmetrical precursor like 4-(3,5-difluorophenyl)butanoic acid. However, if using an unsymmetrical starting material, consider a milder catalyst or lower temperature to improve regioselectivity. | Harsher reaction conditions can sometimes lead to isomerization of the product or intermediates. |
| Intermolecular Reactions | Use high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. | At high concentrations, the acid chloride of one molecule may react with the aromatic ring of another. |
Issue 3: Difficult Product Purification
| Potential Cause | Troubleshooting Step | Rationale |
| Product Streaking on TLC/Column | Add a small amount of a polar solvent like methanol to your eluent system during column chromatography to improve the peak shape. | Highly polar or acidic compounds can interact strongly with the silica gel, leading to poor separation. |
| Co-elution with Impurities | Try a different solvent system for column chromatography. Consider reverse-phase chromatography if the impurities have significantly different polarities. | Varying the mobile phase can alter the retention times of the product and impurities, allowing for better separation. |
| Oily Product That Won't Crystallize | Attempt to form a derivative (e.g., an oxime or a hydrazone) to induce crystallization. The pure tetralone can then be regenerated. Alternatively, try trituration with a non-polar solvent like hexane to induce solidification. | Some impurities can inhibit crystallization. Converting the product to a crystalline derivative can be an effective purification strategy. |
Experimental Protocols
Proposed Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
This protocol is a proposed route based on the synthesis of structurally similar compounds, such as 5,7-difluorochroman-4-one.[8][9]
Step 1: Synthesis of 4-(3,5-difluorophenyl)butanoic acid
Step 2: Intramolecular Friedel-Crafts Acylation to yield 5,7-Difluoro-1-tetralone
This step is adapted from the synthesis of 5,7-Difluoro-1-tetralone with a different substitution pattern.[5]
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To a stirred mixture of polyphosphoric acid (PPA) (120 g) and phosphorous pentoxide (12 g), heat to 60 °C until homogeneous.
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Add 4-(3,5-difluorophenyl)butanoic acid (hypothetically, e.g., 43 g) to the mixture.
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Heat the reaction mixture to 80-90 °C and stir for 1.5 to 3 hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture and carefully pour it onto crushed ice.
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Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic phases with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography (e.g., hexane/ethyl acetate eluent) or vacuum sublimation to yield 5,7-Difluoro-1-tetralone.
Step 3: Conversion of 5,7-Difluoro-1-tetralone to this compound
The conversion of a 1-tetralone to a 2-tetralone can be a multi-step process. A common method involves:
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Reduction of the ketone to the corresponding alcohol (5,7-Difluoro-1-tetralol) using a reducing agent like sodium borohydride.
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Dehydration of the alcohol to form the corresponding dihydronaphthalene.
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Oxidation of the dihydronaphthalene at the allylic position to give the 2-tetralone.
A more direct, but potentially lower-yielding, method could involve bromination at the alpha-position followed by elimination and then hydration/oxidation.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Logical relationships for troubleshooting low yield.
References
- 1. Buy this compound | 172366-38-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 5. prepchem.com [prepchem.com]
- 6. Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetralone synthesis [organic-chemistry.org]
- 8. tandfonline.com [tandfonline.com]
- 9. 5,7-difluorochroman-4-one | 844648-22-2 [chemicalbook.com]
Technical Support Center: Large-Scale Purification of 5,7-Difluoro-2-tetralone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale purification of 5,7-Difluoro-2-tetralone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the large-scale purification of this compound via common techniques such as crystallization, preparative HPLC, and distillation under reduced pressure.
Crystallization Troubleshooting
Q1: My this compound is not crystallizing out of the ethanol-water mixture, even after cooling.
A1: This issue, often referred to as "oiling out" or failure to precipitate, can be caused by several factors. Refer to the following troubleshooting steps:
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Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystals to form.
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Solution: Gently heat the solution to evaporate a small portion of the solvent (primarily ethanol) and then allow it to cool slowly again.
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Presence of Impurities: Certain impurities can inhibit crystal nucleation and growth.
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Solution: Try adding a seed crystal of pure this compound to induce crystallization. If this is not successful, the crude material may require pre-purification by another method, such as column chromatography, to remove problematic impurities.
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Cooling Rate Too Rapid: Cooling the solution too quickly can lead to the formation of a supersaturated oil rather than crystals.
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Solution: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerated bath for more complete crystallization.
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Q2: The recovered crystals of this compound have a low purity.
A2: Low purity after crystallization is typically due to the co-precipitation of impurities or the inclusion of mother liquor in the final product.
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Inefficient Washing: The crystal cake may not have been washed thoroughly.
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Solution: Ensure the crystals are washed with a cold solvent mixture in which the product is sparingly soluble but the impurities are more soluble. A cold ethanol-water mixture is a good starting point.
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Occlusion of Impurities: Impurities can become trapped within the crystal lattice, especially during rapid crystallization.
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Solution: Redissolve the crystals in a minimal amount of hot solvent and allow them to recrystallize slowly. This process, known as recrystallization, can significantly improve purity.
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Solvent Not Fully Removed: Residual solvent can be trapped in the crystal mass.
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Solution: Dry the crystals under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to ensure all residual solvent is removed.
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Preparative HPLC Troubleshooting
Q1: I am observing poor peak shape (e.g., tailing or fronting) for this compound during preparative HPLC.
A1: Aberrant peak shapes in preparative HPLC can be attributed to several factors related to the column, mobile phase, or sample.
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Column Overload: Injecting too much sample can lead to peak tailing.
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Solution: Reduce the injection volume or the concentration of the sample.
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Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the compound.
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Solution: Adjust the mobile phase composition. For reverse-phase HPLC, altering the ratio of acetonitrile to water or adding a small amount of a modifier like trifluoroacetic acid (TFA) can improve peak shape.
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Column Degradation: The stationary phase of the column may be degrading.
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Solution: Flush the column with a strong solvent to remove any strongly retained compounds. If the problem persists, the column may need to be replaced.
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Q2: The resolution between this compound and a close-eluting impurity is poor.
A2: Achieving adequate resolution is critical for obtaining high-purity fractions.
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Suboptimal Mobile Phase Gradient: The gradient profile may not be shallow enough to separate the compounds effectively.
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Solution: Optimize the gradient by decreasing the rate of change of the organic solvent concentration in the region where the target compound and impurity elute.
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Incorrect Stationary Phase: The chosen stationary phase may not have the right selectivity for the separation.
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Solution: Consider a different stationary phase. For fluorinated compounds, a phenyl-hexyl or a pentafluorophenyl (PFP) column might offer different selectivity compared to a standard C18 column.
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Flow Rate Too High: A high flow rate can reduce the number of theoretical plates and decrease resolution.
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Solution: Reduce the flow rate to allow for better equilibration between the mobile and stationary phases.
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Distillation Under Reduced Pressure Troubleshooting
Q1: The this compound is "bumping" violently during vacuum distillation.
A1: Bumping is the sudden, violent boiling of a liquid and is common in vacuum distillation.
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Lack of Nucleation Sites: Smooth surfaces of the distillation flask can prevent even boiling.
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Solution: Use a magnetic stirrer or add boiling chips to the distillation flask to promote smooth boiling.
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Pressure Fluctuations: Inconsistent vacuum can lead to unstable boiling.
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Solution: Ensure all connections in the distillation apparatus are well-sealed and that the vacuum pump is operating correctly.
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Q2: The yield of distilled this compound is low.
A2: Low yield can result from incomplete distillation or loss of product.
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Insufficient Heating or Vacuum: The compound may not be distilling because the temperature is too low or the vacuum is not deep enough.
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Solution: Gradually increase the temperature of the heating mantle and ensure the vacuum is at the desired level. Be cautious not to overheat, which could lead to decomposition.
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Product Holdup in the Apparatus: The distilled product may be condensing and collecting in the distillation head or condenser instead of the receiving flask.
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Solution: Ensure the condenser is properly cooled and that the apparatus is set up to allow for a clear path for the distillate to flow into the receiving flask.
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Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is recommended.
Q2: Is this compound stable at room temperature?
A2: this compound is a stable crystalline solid at room temperature.[1] However, as with many organic compounds, prolonged exposure to heat, light, or air could potentially lead to degradation over time.
Q3: What are the common impurities found in crude this compound?
A3: Common impurities can arise from the starting materials and side reactions during synthesis. These may include unreacted tetralone precursor, over-fluorinated byproducts, and residual solvents from the reaction and workup.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation and can also be used for purity assessment, particularly for identifying fluorinated impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the compound is sufficiently volatile and thermally stable.
Q5: What safety precautions should be taken when handling this compound?
A5: Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
Data Presentation
Table 1: Large-Scale Purification Methodologies for this compound
| Purification Method | Key Parameters | Expected Purity | Expected Yield | Scale |
| Crystallization | Solvent System: Ethanol/Water (e.g., 3:1 to 5:1 v/v) Temperature: Dissolve at reflux, cool to 0-5 °C | >99% | 85-95% | Kilogram |
| Preparative HPLC | Column: C18 or PFP, ≥50 mm ID Mobile Phase: Acetonitrile/Water gradient | >99.5% | 70-85% | Gram to Kilogram |
| Vacuum Distillation | Pressure: 1-5 mmHg Temperature: 120-140 °C (estimated) | >98% | 80-90% | Kilogram |
Experimental Protocols
Protocol 1: Large-Scale Crystallization of this compound
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Dissolution: In a suitable reaction vessel, charge the crude this compound. Add a mixture of ethanol and deionized water (e.g., 4:1 v/v) in a volume sufficient to dissolve the solid upon heating.
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Heating: Heat the mixture to reflux with stirring until all the solid has dissolved.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them.
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Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature with gentle stirring. Then, cool the mixture further in an ice bath or a refrigerated circulator to 0-5 °C for at least 2 hours to maximize crystal formation.
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Isolation: Collect the crystals by filtration.
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Washing: Wash the crystal cake with a small amount of the cold ethanol/water solvent mixture.
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Drying: Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.
Protocol 2: Preparative HPLC Purification of this compound
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Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution.
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System Equilibration: Equilibrate the preparative HPLC system, equipped with a C18 or PFP column, with the initial mobile phase conditions (e.g., 40% acetonitrile in water).
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Injection: Inject the prepared sample onto the column.
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Elution: Run a linear gradient from the initial mobile phase composition to a higher concentration of acetonitrile (e.g., up to 95%) over a suitable time frame to achieve separation.
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Fraction Collection: Collect the fractions corresponding to the main product peak based on the UV detector signal.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
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Drying: Dry the final product under high vacuum to remove any residual solvent.
Protocol 3: Vacuum Distillation of this compound
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Apparatus Setup: Assemble a vacuum distillation apparatus with a heating mantle, a round-bottom flask containing a magnetic stir bar, a distillation head with a thermometer, a condenser, and a receiving flask.
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Charging the Flask: Charge the crude this compound into the distillation flask.
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Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure of 1-5 mmHg.
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Heating: Begin stirring and gently heat the distillation flask.
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Distillation: Slowly increase the temperature until the product begins to distill. Collect the fraction that distills at a constant temperature.
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Cooling: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before releasing the vacuum.
Visualizations
Caption: Workflow for the large-scale crystallization of this compound.
Caption: Workflow for the preparative HPLC purification of this compound.
References
Technical Support Center: High-Purity Crystallization of 5,7-Difluoro-2-tetralone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the crystallization of high-purity 5,7-Difluoro-2-tetralone.
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of this compound, offering potential causes and solutions.
| Problem Encountered | Potential Cause(s) | Suggested Solution(s) |
| No Crystal Formation Upon Cooling | - Solution is too dilute (excess solvent).- Compound has high solubility in the chosen solvent even at low temperatures.- Supersaturation has not been achieved. | - Concentrate the solution by carefully evaporating a portion of the solvent and allow it to cool again.[1]- If crystals still do not form, consider introducing an anti-solvent to decrease solubility.- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of this compound. |
| Oiling Out (Formation of a liquid layer instead of solid crystals) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities depressing the melting point. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1]- Ensure the cooling process is gradual. Consider moving the flask from a hot plate to a benchtop, then to a water bath, and finally to an ice bath.- If impurities are suspected, consider a pre-purification step such as column chromatography. |
| Low Crystal Yield | - Too much solvent was used, leading to significant loss of the compound in the mother liquor.[1]- Premature crystallization on the filter paper during hot filtration.- Incomplete crystallization before filtration. | - Minimize the amount of hot solvent used to dissolve the crude product.[1]- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.- Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. Test the mother liquor for remaining product. |
| Poor Purity of Crystals | - Rapid crystal formation trapping impurities within the crystal lattice.- Presence of insoluble impurities.- Co-precipitation of soluble impurities. | - Slow down the crystallization process by using a solvent system where the compound's solubility is moderately high at elevated temperatures and low at room temperature.[1]- Perform a hot filtration step to remove any insoluble impurities before allowing the solution to cool.- If purity is still low after a single crystallization, a second recrystallization step may be necessary. |
| Colored Crystals (Expected to be white) | - Presence of colored impurities from the synthesis. | - Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the crystallization of this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. A solvent screening study is highly recommended. Based on the properties of similar fluorinated ketones, a good starting point for screening would be mixed solvent systems. For instance, a combination of a more polar solvent in which the compound is soluble (e.g., isopropanol, ethyl acetate) and a less polar anti-solvent in which it is less soluble (e.g., hexanes, heptane) often yields good results.
Q2: How can I determine the purity of my crystallized this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a robust quantitative method for determining the purity of the final product.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and identify the presence of impurities.[1] Mass Spectrometry can confirm the molecular weight of the compound.[1]
Q3: What are the potential sources of impurities in this compound synthesis?
A3: Impurities can arise from starting materials, side reactions during the synthesis, or degradation of the product. Common impurities may include unreacted starting materials, isomers, or byproducts from the fluorination or cyclization steps of the synthesis.
Q4: Should I use a single solvent or a mixed solvent system for crystallization?
A4: Both single and mixed solvent systems can be effective. A single solvent is simpler to handle. However, a mixed solvent system provides greater flexibility in fine-tuning the solubility and can be particularly useful for compounds that are either too soluble or not soluble enough in common single solvents.
Q5: At what temperature should I dissolve the crude this compound?
A5: The crude product should be dissolved in the minimum amount of boiling or near-boiling solvent to ensure the solution is saturated. This will maximize the yield upon cooling.
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
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Place approximately 20 mg of crude this compound into several different test tubes.
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To each tube, add a different solvent (e.g., isopropanol, ethyl acetate, toluene, hexanes, water) dropwise, starting with 0.5 mL.
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Observe the solubility at room temperature.
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For solvents in which the compound is sparingly soluble or insoluble at room temperature, heat the test tube in a water bath to the boiling point of the solvent.
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If the compound dissolves completely upon heating, it is a potential candidate for crystallization.
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Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
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A good crystallization solvent will show a significant amount of crystal formation upon cooling.
Protocol 2: Single Solvent Recrystallization
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of the selected hot solvent to just dissolve the solid.
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If insoluble impurities are present, perform a hot filtration.
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Allow the filtrate to cool slowly to room temperature.
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Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
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Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
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Dry the crystals under vacuum.
Protocol 3: Mixed Solvent Recrystallization
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Dissolve the crude this compound in a minimal amount of a hot "good" solvent (one in which it is readily soluble).
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While the solution is still hot, add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes slightly cloudy (the point of saturation).
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Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
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Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
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Collect the crystals by vacuum filtration, washing with a small amount of a cold mixture of the two solvents.
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Dry the crystals under vacuum.
Visualized Workflows
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for crystallization issues.
References
Technical Support Center: Minimizing Side Products in the Fluorination of Tetralone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing side products during the α-fluorination of tetralone. The following sections offer detailed information on common issues, preventative measures, and optimized experimental protocols.
Frequently Asked questions (FAQs)
Q1: What are the most common side products observed during the α-fluorination of 1-tetralone?
A1: The most frequently encountered side product is the di-fluorinated species, 2,2-difluoro-1-tetralone. Over-fluorination is a common issue in the α-fluorination of ketones. Depending on the fluorinating agent and reaction conditions, other byproducts may include regioisomers (if the tetralone is substituted) and products resulting from the decomposition of the fluorinating agent. For instance, when using N-Fluorobenzenesulfonimide (NFSI), phenylsulfonyl fluoride can be a potential byproduct.
Q2: What is the primary mechanism leading to the formation of the difluorinated side product?
A2: The α-fluorination of tetralone proceeds through an enol or enolate intermediate. After the initial monofluorination, the resulting 2-fluoro-1-tetralone can still undergo enolization, although at a slower rate. This newly formed enol can then react with another equivalent of the fluorinating agent to yield the 2,2-difluoro-1-tetralone side product. The rate of this second fluorination is influenced by the reaction conditions.
Q3: Which electrophilic fluorinating agents are recommended for the fluorination of tetralone, and how do they compare?
A3: The two most commonly used electrophilic fluorinating agents for this transformation are Selectfluor™ (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI).
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Selectfluor™ is generally more reactive and is often used for a wide range of substrates. Its high reactivity can sometimes lead to a higher propensity for over-fluorination if not carefully controlled. It is a stable, non-hygroscopic solid and can be used in polar solvents, including aqueous media.[1]
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NFSI is a milder fluorinating agent compared to Selectfluor™. This can be advantageous for substrates prone to over-fluorination or other side reactions. It is also a stable, non-hygroscopic crystalline solid, soluble in many common organic solvents.[2][3]
The choice between the two often depends on the specific tetralone substrate and the desired selectivity. For substrates that are highly activated towards enolization, the milder NFSI might offer better control over monofluorination.
Q4: How can I minimize the formation of 2,2-difluoro-1-tetralone?
A4: Several strategies can be employed to enhance the selectivity for the desired monofluorinated product:
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Stoichiometry of the Fluorinating Agent: Carefully controlling the amount of the fluorinating agent is crucial. Using a slight excess (typically 1.05-1.2 equivalents) of the fluorinating agent is often sufficient to drive the reaction to completion while minimizing difluorination.[1]
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Reaction Temperature: Performing the reaction at lower temperatures can significantly improve selectivity. Lower temperatures generally slow down the rate of the second fluorination more than the first.
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Reaction Time: Monitoring the reaction progress closely using techniques like TLC, GC-MS, or NMR is essential. The reaction should be quenched as soon as the starting material is consumed to prevent the accumulation of the difluorinated product.
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Choice of Base and Solvent: The selection of the base and solvent system can influence the enolization equilibrium and the reactivity of the enolate, thereby affecting selectivity. For base-catalyzed reactions, weaker bases or careful control of the amount of a strong base is recommended.
Q5: My fluorination reaction is not proceeding to completion, or the yield is very low. What are the potential causes and how can I troubleshoot this?
A5: Low conversion or yield can be attributed to several factors:
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Insufficient Enolization: The fluorination reaction relies on the presence of the enol or enolate form of the tetralone. If the reaction conditions do not favor enolization, the reaction will be slow or may not proceed. Adding a catalytic amount of a non-nucleophilic base or a protic source can sometimes facilitate enolization.
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Steric Hindrance: Bulky substituents on the tetralone ring, particularly near the α-position, can sterically hinder the approach of the fluorinating agent.
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Decomposition of the Fluorinating Agent: While Selectfluor™ and NFSI are relatively stable, prolonged reaction times at elevated temperatures or the presence of certain nucleophiles can lead to their decomposition.
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Substrate Purity: Impurities in the starting tetralone can interfere with the reaction. Ensure the starting material is of high purity.
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Moisture: While some fluorinations with Selectfluor™ can tolerate water, it is generally advisable to conduct the reaction under anhydrous conditions, especially when using strong bases to generate the enolate.
To improve the yield, consider optimizing the reaction temperature, screening different solvents, or using a more reactive fluorinating agent if a milder one is not effective.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High percentage of 2,2-difluoro-1-tetralone | 1. Excess fluorinating agent.2. Reaction time is too long.3. Reaction temperature is too high.4. Highly favorable enolization of the monofluorinated product. | 1. Reduce the equivalents of the fluorinating agent to 1.05-1.1.2. Monitor the reaction closely and quench it as soon as the starting material is consumed.3. Lower the reaction temperature.4. Consider using a milder fluorinating agent (e.g., NFSI instead of Selectfluor™). |
| Low or no conversion of starting material | 1. Insufficient enolization.2. Inactive fluorinating agent.3. Low reaction temperature.4. Steric hindrance. | 1. Add a catalytic amount of a suitable base (e.g., a non-nucleophilic organic base) or acid to promote enolization.2. Use a fresh batch of the fluorinating agent.3. Gradually increase the reaction temperature.4. If sterically hindered, a more reactive fluorinating agent or longer reaction times may be necessary. |
| Formation of multiple unidentified side products | 1. Decomposition of starting material or product.2. Side reactions with the solvent.3. Impurities in the starting material.4. Reaction with atmospheric moisture or oxygen. | 1. Run the reaction at a lower temperature.2. Screen different, more inert solvents.3. Purify the starting tetralone before the reaction.4. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Difficulty in separating 2-fluoro-1-tetralone from unreacted tetralone or 2,2-difluoro-1-tetralone | 1. Similar polarities of the compounds. | 1. Optimize column chromatography conditions (e.g., use a less polar solvent system, try a different stationary phase).2. Consider preparative HPLC for difficult separations. |
Data Presentation
Table 1: Effect of Fluorinating Agent and Stoichiometry on the Fluorination of 1-Tetralone
| Entry | Fluorinating Agent | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield of 2-Fluoro-1-tetralone (%) | Yield of 2,2-Difluoro-1-tetralone (%) |
| 1 | Selectfluor™ | 1.1 | Acetonitrile | 25 | 12 | 85 | 10 |
| 2 | Selectfluor™ | 1.5 | Acetonitrile | 25 | 12 | 20 | 75 |
| 3 | NFSI | 1.2 | THF | 0 - 25 | 24 | 78 | <5 |
| 4 | NFSI | 1.2 | DMF | 25 | 24 | 75 | <5 |
Note: The data in this table is representative and compiled from typical outcomes reported in the literature. Actual results may vary depending on the specific experimental setup and substrate.
Table 2: Influence of Solvent on the Monofluorination of 1-Tetralone with Selectfluor™ (1.1 equiv.)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield of 2-Fluoro-1-tetralone (%) | Selectivity (Mono:Di) |
| 1 | Acetonitrile | 25 | 12 | 85 | 8.5 : 1 |
| 2 | Dichloromethane | 25 | 24 | 70 | >10 : 1 |
| 3 | Methanol | 25 | 12 | 80 | 9 : 1 |
| 4 | Water | 25 | 24 | 65 | >10 : 1 |
Note: The data in this table is representative and compiled from typical outcomes reported in the literature. Actual results may vary depending on the specific experimental setup and substrate.
Experimental Protocols
Protocol 1: Selective Monofluorination of 1-Tetralone using Selectfluor™
Objective: To synthesize 2-fluoro-1-tetralone with minimal formation of the difluorinated side product.
Materials:
-
1-Tetralone
-
Selectfluor™
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-tetralone (1.0 eq.) in anhydrous acetonitrile, add Selectfluor™ (1.1 eq.) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion (typically when the starting material is no longer visible by TLC, ~12 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-fluoro-1-tetralone as the major product.
Protocol 2: Selective Monofluorination of 1-Tetralone using NFSI with a Base
Objective: To achieve high selectivity for monofluorination, particularly for substrates prone to over-fluorination.
Materials:
-
1-Tetralone
-
N-Fluorobenzenesulfonimide (NFSI)
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF, anhydrous)
-
Ammonium chloride (saturated aqueous solution)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1-tetralone (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the enolate.
-
Add a solution of NFSI (1.1 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Reaction pathway for the fluorination of tetralone.
Caption: Troubleshooting workflow for optimizing tetralone fluorination.
References
Technical Support Center: Synthesis of Fluorinated Tetralones
Welcome to the technical support center for the synthesis of fluorinated tetralones. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing fluorinated tetralones?
A1: The most prevalent and classic method is the intramolecular Friedel-Crafts acylation/cyclization of a fluorinated γ-phenylbutyric acid precursor.[1][2] This involves preparing the substituted phenylbutyric acid and then using a strong acid or Lewis acid to promote ring closure to form the tetralone scaffold.[1][2]
Q2: How does the fluorine substituent affect the key cyclization reaction?
A2: The fluorine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This makes the intramolecular Friedel-Crafts cyclization more challenging compared to non-fluorinated analogues. Consequently, stronger Lewis acids or harsher reaction conditions may be necessary to achieve good yields.[3]
Q3: What are the main challenges regarding regioselectivity in these syntheses?
A3: Regioselectivity is a significant challenge. Direct fluorination of a pre-formed tetralone often leads to a mixture of isomers and is generally low-yielding.[4] A more reliable strategy is to start with a regiochemically pure fluorinated precursor, such as a specific isomer of fluorophenylbutyric acid, to control the final position of the fluorine atom on the tetralone ring. The cyclization of this precursor will then yield a specific isomer.[1][5]
Q4: Besides Friedel-Crafts reactions, are there other modern methods to synthesize the tetralone core?
A4: Yes, other methods include Diels-Alder reactions to construct the bicyclic system, radical cyclizations, and various cascade reactions.[1][6] For instance, a cascade involving an intramolecular Prins cyclization followed by a Friedel-Crafts alkylation has been used to create substituted tetralinols, which can then be oxidized to tetralones.[6][7]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments.
Problem 1: Low or No Yield in Friedel-Crafts Cyclization
Q: I am attempting to cyclize my fluorophenylbutyric acid to the corresponding fluorinated tetralone, but I am getting very low yields or only recovering starting material. What could be the cause?
A: This is a common issue, often related to the deactivating effect of the fluorine substituent. Here are several factors to investigate:
-
Inadequate Lewis Acid Strength: The deactivation of the aromatic ring by fluorine requires a potent catalyst. If you are using a mild Lewis acid, it may not be strong enough to promote the reaction.
-
Reaction Conditions: Temperature and reaction time are critical. These reactions may require elevated temperatures to proceed at a reasonable rate.
-
Purity of Reagents: The presence of water can quench the Lewis acid catalyst. Ensure all reagents and solvents are anhydrous. The starting phenylbutyric acid must also be pure.
Solutions & Suggestions:
-
Change the Cyclizing Agent: Switch to a stronger acid catalyst. Polyphosphoric acid (PPA) and Eaton's reagent are common choices for this cyclization. Strong Lewis acids like aluminum chloride (AlCl₃) are also frequently used, often in stoichiometric amounts or greater because the product ketone can form a stable complex with the catalyst.[2][8]
-
Increase Reaction Temperature: Carefully increase the reaction temperature. Monitor the reaction by TLC to check for product formation and decomposition.
-
Convert to Acid Chloride: An alternative is to convert the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be cyclized under milder conditions using a Lewis acid like AlCl₃.[2][9]
Table 1: Comparison of Common Cyclizing Agents for Intramolecular Friedel-Crafts Acylation
| Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 80-120 °C, neat | Acts as both catalyst and solvent; effective for deactivated rings. | Workup can be difficult; requires high temperatures. |
| Aluminum Chloride (AlCl₃) | 0 °C to RT, in solvent (e.g., CH₂Cl₂, CS₂) | Highly effective; often used with the more reactive acid chloride.[9] | Stoichiometric amounts needed; moisture sensitive; can promote side reactions.[8] |
| Methanesulfonic Acid | Moderate temperatures | Strong acid catalyst; easier workup than PPA.[2] | May not be strong enough for highly deactivated substrates. |
| Eaton's Reagent (P₂O₅/MsOH) | RT to moderate heat | Very powerful dehydrating/cyclizing agent; often gives high yields.[10] | Can be corrosive and requires careful handling. |
| Hexafluoroisopropanol (HFIP) | Mild conditions | A strong hydrogen-bonding solvent that can promote cyclization of acid chlorides without a Lewis acid.[2] | Primarily effective for activated or moderately deactivated systems. |
Problem 2: Formation of Unwanted Side Products
Q: My reaction is producing multiple spots on the TLC plate, and purification is difficult. What are the likely side reactions?
A: Side product formation can arise from several pathways:
-
Intermolecular Reactions: If the reaction concentration is too high, intermolecular acylation between two molecules of the starting material can occur, leading to polymer-like byproducts.
-
Rearrangements: While less common in Friedel-Crafts acylations compared to alkylations, unwanted rearrangements can sometimes occur under harsh conditions.[11]
-
Dehalogenation/Isomerization: In some cases, particularly with polysubstituted rings, migration of substituents or loss of the halogen can occur.[5]
Solutions & Suggestions:
-
Use High Dilution: To favor the intramolecular reaction, perform the cyclization under high-dilution conditions. This can be achieved by slowly adding the substrate to a larger volume of the solvent and catalyst mixture.
-
Optimize Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize side product formation.
-
Purification Strategy: Fluorinated organic compounds can sometimes be challenging to purify.[3] Consider using a combination of techniques. Flash column chromatography is standard. If products are volatile, vacuum distillation might be an option.[12] For stubborn mixtures, preparative HPLC or crystallization may be necessary.
Experimental Protocols
Protocol: Synthesis of 6-Fluoro-1-Tetralone via Intramolecular Friedel-Crafts Cyclization
This protocol describes the cyclization of 4-(4-fluorophenyl)butanoic acid to 6-fluoro-1-tetralone using polyphosphoric acid (PPA).
Materials:
-
4-(4-fluorophenyl)butanoic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Deionized water
-
Dichloromethane (DCM) or Diethyl Ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, place 4-(4-fluorophenyl)butanoic acid (1.0 eq).
-
Addition of PPA: Add polyphosphoric acid (approx. 10-15 times the weight of the starting acid). The mixture will be viscous.
-
Heating: Heat the mixture with vigorous stirring in an oil bath at 100-110 °C. Monitor the reaction progress using TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
-
Quenching: After the starting material is consumed, cool the reaction flask to room temperature and then carefully pour the viscous mixture onto a large beaker of crushed ice with stirring. This will hydrolyze the PPA.
-
Extraction: Once the ice has melted, transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like dichloromethane or diethyl ether.
-
Washing: Combine the organic extracts. Wash sequentially with deionized water, saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 6-fluoro-1-tetralone.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain the pure fluorinated tetralone.
Visualizations
General Synthetic Workflow
The diagram below illustrates the common synthetic pathway for producing fluorinated tetralones.
Caption: A typical workflow for synthesizing fluorinated tetralones.
Troubleshooting Decision Tree for Low Yield
This flowchart provides a logical sequence for diagnosing low-yield issues in the cyclization step.
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 3. csuohio.edu [csuohio.edu]
- 4. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 5. Studies on intramolecular Friedel–Crafts cyclisation. Part II. Synthesis of 7-methoxy-8-methyl-1-tetralone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
identifying impurities in 5,7-Difluoro-2-tetralone samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in 5,7-Difluoro-2-tetralone samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound samples?
A1: Impurities in this compound can originate from several sources throughout the synthetic and purification processes. The most common sources include:
-
Starting Materials: Unreacted starting materials and impurities present in the initial reagents can be carried through the synthesis. For instance, if the synthesis involves the cyclization of a substituted phenylbutyric acid, residual acid may be present.
-
Intermediates: In multi-step syntheses, intermediates from preceding steps may not have been completely removed.
-
Byproducts of the Synthesis Reaction:
-
Incomplete Fluorination: If the synthesis involves the fluorination of a tetralone precursor, mono-fluorinated tetralones (e.g., 5-fluoro-2-tetralone or 7-fluoro-2-tetralone) can be significant impurities.
-
Over-fluorination: The introduction of additional fluorine atoms to the aromatic ring can lead to tri-fluoro or tetra-fluoro tetralone byproducts.
-
Positional Isomers: Depending on the synthetic route, other difluoro-2-tetralone isomers (e.g., 6,8-difluoro-2-tetralone) could be formed.
-
Side Reactions: Friedel-Crafts acylation routes, a common method for tetralone synthesis, can sometimes lead to polysubstitution or rearrangement byproducts.
-
-
Reagents and Catalysts: Trace amounts of reagents, catalysts (e.g., Lewis acids like AlCl₃), and solvents used in the reaction and purification steps can remain in the final product.
-
Degradation Products: The compound may degrade over time, especially if exposed to light, heat, or reactive substances, forming new impurities.
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:
-
High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) Detection: This is the most common and effective technique for separating and quantifying non-volatile organic impurities. A reversed-phase C18 column is often a good starting point. A PDA detector is particularly useful as it can provide UV spectral information for each peak, aiding in identification and peak purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and some low molecular weight byproducts. The mass spectrometer provides valuable structural information based on the fragmentation pattern of the analytes.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the identification power of mass spectrometry, making it highly effective for identifying unknown impurities without the need for derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is an indispensable tool for the definitive structural elucidation of isolated impurities. ¹⁹F NMR is particularly useful for identifying and quantifying fluorine-containing impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the functional groups present in the impurities, which can be a useful complementary technique.
Q3: I am observing an unknown peak in my HPLC chromatogram. How do I identify it?
A3: Identifying an unknown peak requires a systematic approach. The following workflow can be used:
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Secondary Interactions: Analyte interacting with active silanol groups on the column. 2. Column Overload: Injecting too much sample. 3. Inappropriate Mobile Phase pH: pH is close to the pKa of the analyte. 4. Column Degradation: Loss of stationary phase or blockage of the inlet frit. | 1. Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Reduce the injection volume or dilute the sample. 3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. 4. Replace the column. |
| Peak Fronting | 1. Column Overload: High concentration of the sample. 2. Sample Solvent Stronger than Mobile Phase: The sample is dissolved in a solvent that is much stronger than the mobile phase. | 1. Dilute the sample. 2. Dissolve the sample in the mobile phase or a weaker solvent. |
| Ghost Peaks | 1. Contaminated Mobile Phase or Injector: Impurities in the solvent or carryover from a previous injection. 2. Degradation of the Sample in the Vial: The sample is not stable under the storage conditions. | 1. Use fresh, high-purity mobile phase and implement a thorough needle wash program. Inject a blank to confirm the source. 2. Prepare fresh samples and store them appropriately (e.g., in a cooled autosampler). |
| Poor Resolution | 1. Suboptimal Mobile Phase Composition: The mobile phase is not providing adequate separation. 2. Inappropriate Column: The column chemistry is not suitable for the analytes. 3. Column is Old or Contaminated: The column performance has degraded. | 1. Optimize the mobile phase composition (e.g., change the organic solvent ratio or the type of organic modifier). 2. Try a column with a different stationary phase (e.g., a phenyl-hexyl column for aromatic compounds). 3. Replace the column. |
GC-MS Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape | 1. Active Sites in the Injector or Column: Can cause tailing, especially for polar compounds. 2. Column Overload: Injecting too much sample. 3. Slow Injection: Can lead to broad peaks. | 1. Use a deactivated liner and a column designed for inertness. 2. Dilute the sample or inject a smaller volume. 3. Use an autosampler for fast and reproducible injections. |
| No Peaks or Low Signal | 1. Syringe Problem: The syringe may be clogged or not drawing up the sample correctly. 2. Injector Leak: A leak in the septum or fittings can cause sample loss. 3. Column Breakage: The column may be broken in the injector or oven. | 1. Clean or replace the syringe. 2. Replace the septum and check all fittings for tightness. 3. Trim the column from both ends. |
| Retention Time Shifts | 1. Changes in Carrier Gas Flow Rate: Inconsistent flow will affect retention times. 2. Oven Temperature Fluctuations: Inconsistent temperature programming. 3. Column Contamination: Buildup of non-volatile material on the column. | 1. Check the gas supply and ensure the electronic pressure control is functioning correctly. 2. Verify the oven temperature program. 3. Bake out the column at a high temperature (within its limits). |
| Mass Spectrum Issues (e.g., high background, unexpected ions) | 1. Air Leak in the System: Can lead to high background ions (m/z 18, 28, 32, 44). 2. Contamination in the Ion Source: Buildup of material in the ion source. 3. Column Bleed: Degradation of the column stationary phase at high temperatures. | 1. Perform a leak check on the system. 2. Clean the ion source. 3. Use a low-bleed column and operate within its temperature limits. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling of this compound
This protocol provides a starting point for developing a validated HPLC method for the impurity profiling of this compound. Optimization may be required based on the specific impurities present and the instrumentation used.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
| Time (min) | %A | %B |
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or use a PDA detector to scan from 200-400 nm)
-
Sample Preparation: Dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for the Analysis of Volatile Impurities in this compound
This protocol is designed to identify and quantify residual solvents and other volatile impurities.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio of 20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-500
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 10 mg/mL.
Data Presentation
Table 1: Potential Impurities in this compound and their Expected Mass-to-Charge Ratios (m/z)
| Potential Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]+ or [M+H]+ (m/z) |
| This compound (Parent) | C₁₀H₈F₂O | 182.17 | 182 or 183 |
| 5-Fluoro-2-tetralone | C₁₀H₉FO | 164.18 | 164 or 165 |
| 7-Fluoro-2-tetralone | C₁₀H₉FO | 164.18 | 164 or 165 |
| 4-(2,4-Difluorophenyl)butyric acid | C₁₀H₁₀F₂O₂ | 200.18 | 200 or 201 |
| 2-Tetralone | C₁₀H₁₀O | 146.19 | 146 or 147 |
Disclaimer: This information is intended for guidance purposes only. Experimental conditions should be optimized for your specific instrumentation and samples. Always follow appropriate laboratory safety procedures.
Technical Support Center: Scaling Up the Production of 5,7-Difluoro-2-tetralone
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 5,7-Difluoro-2-tetralone. The information is presented in a question-and-answer format to directly address potential challenges, alongside detailed experimental protocols, quantitative data summaries, and workflow visualizations.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for producing 2-tetralones, and how can it be adapted for this compound?
A1: The most prevalent method for synthesizing 2-tetralones is the Friedel-Crafts acylation of ethylene with a substituted phenylacetyl chloride, followed by an intramolecular cyclization. For the synthesis of this compound, this involves the reaction of 3,5-difluorophenylacetyl chloride with ethylene in the presence of a Lewis acid catalyst like aluminum chloride.[1][2]
Q2: What are the critical parameters to control during the Friedel-Crafts acylation and cyclization steps?
A2: Temperature control is crucial; the initial acylation is typically carried out at low temperatures (e.g., in an ice bath) to manage the exothermic reaction.[1] Catalyst purity and stoichiometry are also vital for driving the reaction to completion and minimizing side products. Good agitation is necessary, especially when bubbling ethylene gas, to ensure proper mixing.[1]
Q3: What are the primary challenges encountered when scaling up the production of this compound?
A3: Scaling up this synthesis presents several challenges:
-
Exothermic Reaction Control: The Friedel-Crafts acylation is highly exothermic, and maintaining a consistent temperature in a large reactor can be difficult.
-
Ethylene Gas Handling: The safe and efficient introduction of ethylene gas into a large-scale reactor requires specialized equipment and procedures.
-
Work-up and Purification: Handling large volumes of acidic quench solutions and performing chromatography on a large scale can be cumbersome and time-consuming.
-
Potential for Side Reactions: The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring, potentially leading to undesired side reactions under harsh conditions.
Q4: How can I purify the final this compound product on a larger scale?
A4: For larger quantities, purification can be achieved through vacuum distillation.[1] The formation of a water-soluble bisulfite addition compound can also be utilized for purification; the adduct can be isolated and then decomposed to regenerate the pure ketone.[3] For highly pure material, column chromatography on silica gel is an effective, albeit less scalable, option.[4]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to insufficient catalyst or ethylene. | Ensure the use of anhydrous aluminum chloride and a continuous, steady flow of dry ethylene gas.[1] |
| Deactivation of the aromatic ring by the fluorine substituents, hindering cyclization. | A stronger Lewis acid or higher reaction temperatures for the cyclization step may be required, but this should be approached with caution to avoid charring. | |
| Loss of product during work-up. | Ensure efficient extraction with a suitable organic solvent. The use of a bisulfite adduct can improve recovery.[3] | |
| Formation of Polymeric or Tar-like Byproducts | Reaction temperature is too high. | Maintain a low temperature, especially during the initial addition of reagents.[1] |
| Presence of moisture, which can decompose the catalyst and promote side reactions. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. | |
| Incomplete Consumption of Starting Material (3,5-difluorophenylacetyl chloride) | Insufficient reaction time or ethylene flow. | Extend the reaction time and ensure a consistent and sufficient supply of ethylene. Monitor the reaction progress by TLC or GC. |
| Poor agitation leading to inefficient mixing. | Use a robust mechanical stirrer, especially in larger reactors, to ensure proper mixing of the gas, liquid, and solid phases.[1] | |
| Difficulty in Isolating the Product | Emulsion formation during aqueous work-up. | Add a saturated brine solution to help break the emulsion. |
| Product is a low-melting solid or oil. | After solvent removal, attempt to crystallize the product from a suitable solvent system (e.g., hexane/ethyl acetate) or purify by vacuum distillation.[1][4] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Difluorophenylacetic Acid
3,5-Difluorophenylacetic acid is a key starting material and can be synthesized from 3,5-difluoroaniline.[4]
-
Step 1: Diazotization and Chlorination: To a solution of 3,5-difluoroaniline in aqueous HCl at -5 to 5 °C, slowly add a solution of sodium nitrite. The resulting diazonium salt is then added to a solution of vinylidene chloride in acetone containing a copper(I) catalyst to yield 1-(2,2,2-trichloroethyl)-3,5-difluorobenzene.
-
Step 2: Hydrolysis: The 1-(2,2,2-trichloroethyl)-3,5-difluorobenzene is hydrolyzed by heating with aqueous sulfuric acid to produce 3,5-difluorophenylacetic acid.
-
Purification: The crude acid can be purified by recrystallization from toluene.
Protocol 2: Synthesis of this compound
This protocol is adapted from the synthesis of 2-tetralone.[1]
-
Preparation of 3,5-Difluorophenylacetyl Chloride: Reflux a mixture of 3,5-difluorophenylacetic acid with an excess of thionyl chloride until gas evolution ceases. Distill the crude product under reduced pressure to obtain pure 3,5-difluorophenylacetyl chloride.
-
Friedel-Crafts Acylation and Cyclization:
-
In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, prepare a suspension of anhydrous aluminum chloride in dry carbon disulfide and cool it in an ice bath.
-
Slowly add a solution of 3,5-difluorophenylacetyl chloride in dry carbon disulfide to the stirred suspension.
-
Bubble a steady stream of dry ethylene gas through the reaction mixture for several hours while maintaining the low temperature.
-
After the reaction is complete (monitored by TLC or GC), carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
-
Work-up and Purification:
-
Separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic layers and wash with a dilute sodium hydroxide solution, followed by water.
-
Dry the organic solution over anhydrous magnesium sulfate and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to yield this compound.[1]
-
Quantitative Data Summary
| Parameter | Synthesis of 2-Tetralone[1] | Synthesis of 6-Methoxy-2-tetralone[1] | Expected for this compound |
| Starting Material | Phenylacetyl chloride | p-Methoxyphenylacetyl chloride | 3,5-Difluorophenylacetyl chloride |
| Catalyst | Aluminum chloride | Aluminum chloride | Aluminum chloride |
| Solvent | Carbon disulfide | Carbon disulfide | Carbon disulfide or Dichloromethane |
| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 4 hours | 4 hours | 4-6 hours (monitor for completion) |
| Yield | 75% | Not specified | 60-70% (expected to be slightly lower due to electron-withdrawing groups) |
| Purification Method | Vacuum distillation | Vacuum distillation | Vacuum distillation or Column Chromatography |
Visualizations
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Ethylene and Phenylacetyl Chloride in the Friedel-Crafts Reaction. Novel Syntheses of 2-Tetralones and Benzofuranones1 (1961) | J. H. Burckhalter | 28 Citations [scispace.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions.
General Troubleshooting
Q1: My cross-coupling reaction shows low or no conversion. What are the first things to check?
A1: When a cross-coupling reaction fails, a systematic check of the fundamental parameters is the best approach. Here are the initial steps:
-
Inert Atmosphere: The exclusion of oxygen is critical as it can oxidize and deactivate the active Pd(0) catalyst and phosphine ligands.[1] Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1][2]
-
Reagent Quality:
-
Catalyst/Ligand: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere.[1] Use fresh, high-purity materials.
-
Substrates: Ensure the purity of your starting materials (e.g., aryl halide, boronic acid, etc.) as impurities can poison the catalyst.
-
Solvent and Base: Use anhydrous and degassed solvents. The purity of the base is also crucial for the reaction's success.[1]
-
-
Catalyst Activation: Many modern cross-coupling reactions utilize stable Pd(II) precatalysts that require in situ reduction to the active Pd(0) species. Inefficient activation will lead to a low concentration of the active catalyst.[3]
Q2: My reaction has stalled, and I observe a black precipitate. What is happening?
A2: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, which is an inactive, aggregated form of palladium. This is a common reason for low conversion as the concentration of the active catalytic species in the solution decreases. Potential causes include:
-
High Reaction Temperature: Excessive heat can promote catalyst agglomeration. Consider lowering the reaction temperature.
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black.
-
Inappropriate Ligand-to-Metal Ratio: An incorrect ratio can lead to an unstable catalytic species that is prone to aggregation.
Reaction-Specific Troubleshooting Guides
Suzuki-Miyaura Coupling
Q1: My Suzuki coupling is plagued by the homocoupling of the boronic acid. How can I minimize this side reaction?
A1: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen.[4] To minimize this:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly deoxygenated.
-
Control of Base: The choice and amount of base can influence the rate of homocoupling. Screening different bases may be necessary.
-
Reaction Temperature: Lowering the reaction temperature can sometimes suppress the homocoupling pathway.
Q2: I am observing significant protodeboronation of my boronic acid. What can I do?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction, particularly with electron-deficient arylboronic acids.[1] To mitigate this:
-
Use Anhydrous Conditions: While a small amount of water can be beneficial, excess water can promote protodeboronation. Ensure your solvents are dry.
-
Milder Base: Strong bases can accelerate this side reaction. Consider using weaker bases like K₃PO₄ or Cs₂CO₃.
-
Optimize Reaction Time: Monitor the reaction and work it up as soon as the starting material is consumed to minimize exposure of the boronic acid to the reaction conditions.
Heck Reaction
Q1: My Heck reaction has low conversion, but I don't see any palladium black. What are other potential issues?
A1: Low conversion without the visible formation of palladium black can be attributed to several other factors:
-
Sub-optimal Ligand Choice or Concentration: The ligand is crucial for stabilizing the palladium catalyst and influencing its reactivity. For Heck reactions, phosphine ligands are commonly used, and their electronic and steric properties are critical.
-
Inappropriate Solvent: The choice of solvent can impact catalyst stability. Highly polar aprotic solvents like DMF or NMP are commonly used and can help stabilize the catalytic species.[5]
-
Alkene Isomerization: The palladium-hydride intermediate formed during the catalytic cycle can promote the isomerization of the double bond in both the starting alkene and the product.
Q2: How can I improve the stereoselectivity of my Heck reaction?
A2: The Heck reaction generally favors the formation of the trans (E) isomer due to steric factors. If you are observing a significant amount of the cis (Z) isomer, it could be due to post-reaction isomerization of the product. Try to minimize the reaction time and temperature to reduce this.
Sonogashira Coupling
Q1: My primary byproduct is the homocoupled dimer of my starting alkyne (Glaser coupling). How do I suppress this?
A1: This indicates that the Glaser coupling pathway is dominant, which is especially common in reactions using a copper co-catalyst.[2][6]
-
Switch to a Copper-Free Protocol: This is the most effective solution. The absence of copper(I) salts significantly reduces the rate of alkyne homocoupling.[2][7]
-
Ensure Rigorous Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Ensure your flask, solvents, and reagents are thoroughly deoxygenated.[2]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.[7]
Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination is giving a low yield. What are the first parameters I should investigate?
A1: Low yields in Buchwald-Hartwig amination can stem from several factors. A systematic approach is recommended:
-
Base Selection: The choice of base is critical and often substrate-dependent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Ligand Choice: Bulky, electron-rich phosphine ligands are often required to promote the challenging C-N bond formation.
-
Substrate Compatibility: Some functional groups can interfere with the reaction. For example, substrates with acidic protons may require a stronger base or protection.
Q2: I am observing dehalogenation of my aryl halide starting material. What is the cause?
A2: Dehalogenation is a potential side reaction where the halide is replaced by a hydrogen atom. This can be caused by:
-
High Temperatures: Running the reaction at too high a temperature can promote this pathway.
-
Inefficient Catalyst: An improperly formed or deactivated catalyst may favor dehalogenation over the desired cross-coupling.
Negishi Coupling
Q1: My Negishi coupling reaction is stalling or showing low conversion. What are the likely causes of catalyst deactivation?
A1: Catalyst deactivation in Negishi coupling can be caused by several factors:
-
Inhibition by Zinc Halide Byproducts: The formation of zinc halides (ZnX₂), a byproduct of the transmetalation step, is a primary cause of catalyst inhibition.[8][9] These Lewis acidic zinc species can coordinate to the palladium center, forming inactive species.[8]
-
Ligand-Related Issues: The choice of ligand is critical for catalyst stability. Some ligands may not be robust enough for the reaction conditions and can degrade.[8]
-
Substrate-Related Inhibition: Certain functional groups on your starting materials, such as unprotected amines or thiophenes, can coordinate to the catalyst and inhibit its activity.[8][10]
Data Presentation
Table 1: Effect of Phosphine Ligand on Heck Reaction Yield
| Ligand | Ligand:Pd Ratio | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | 2:1 | 100 | 12 | 75 |
| P(o-tol)₃ | 2:1 | 100 | 12 | 85 |
| PCy₃ | 2:1 | 80 | 8 | 92 |
| XPhos | 1.5:1 | 80 | 6 | 95 |
Note: Data is generalized from literature for a model reaction between an aryl bromide and styrene and is intended as a guide.
Table 2: Impact of Solvent Polarity on Heck Reaction Yield
| Solvent | Dielectric Constant (ε) | Temperature (°C) | Time (h) | Yield (%) |
| Toluene | 2.4 | 100 | 24 | 45 |
| THF | 7.6 | 80 | 18 | 60 |
| Acetonitrile | 37.5 | 80 | 12 | 85 |
| DMF | 36.7 | 100 | 8 | 95 |
Note: General trends observed for the reaction between an aryl halide and an alkene. Actual yields are substrate-dependent.[5]
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (Suzuki Coupling Example)
-
Reagent Preparation: To a flame-dried Schlenk flask or vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[4]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).[1]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography.[4]
Protocol for In Situ Activation of a Pd(II) Precatalyst
-
Setup: In a glovebox or using Schlenk technique, add the Pd(II) precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol) to a dry Schlenk flask.[7]
-
Inert Atmosphere: Seal the flask and remove it from the glovebox (if used). Connect to a Schlenk line and perform three evacuate/backfill cycles with argon.
-
Reagent Addition: Under a positive flow of argon, add the degassed solvent and the base.
-
Activation: Stir the mixture at room temperature or gentle heat (as required by the specific precatalyst) for a set period (e.g., 10-30 minutes) to allow for the reduction of Pd(II) to the active Pd(0) species. A color change is often observed.
-
Substrate Addition: Once the catalyst is activated, add the aryl halide and the coupling partner to initiate the cross-coupling reaction.
Visual Troubleshooting Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Intermetallic species in the Negishi coupling and their involvement in inhibition pathways - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00752K [pubs.rsc.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Optimizing the Synthesis of 5,7-Difluoro-2-tetralone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5,7-Difluoro-2-tetralone. Our aim is to address common challenges and provide actionable solutions to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent and reliable method involves a three-step sequence starting from readily available commercial reagents. The general pathway includes:
-
Friedel-Crafts Acylation: Reaction of 1,3-difluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 3-(2,4-difluorobenzoyl)propanoic acid.
-
Reduction: Conversion of the ketone group in 3-(2,4-difluorobenzoyl)propanoic acid to a methylene group to yield 3-(2,4-difluorophenyl)propanoic acid. Common methods for this reduction include the Clemmensen or Wolff-Kishner reductions.
-
Intramolecular Friedel-Crafts Acylation (Cyclization): Cyclization of 3-(2,4-difluorophenyl)propanoic acid or its corresponding acid chloride to form the final product, this compound. This step is typically promoted by strong acids or Lewis acids.
Q2: How do the fluorine substituents on the aromatic ring affect the synthesis?
A2: The two fluorine atoms on the benzene ring are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. This can make the initial Friedel-Crafts acylation and the final intramolecular cyclization more challenging than for non-fluorinated analogues, often requiring harsher reaction conditions (e.g., stronger catalysts, higher temperatures). However, the fluorine atoms also direct the regioselectivity of the reactions.
Q3: Which reduction method is preferred for converting the keto-acid intermediate to the propanoic acid derivative?
A3: The choice between the Clemmensen (amalgamated zinc and hydrochloric acid) and Wolff-Kishner (hydrazine and a strong base) reductions depends on the overall stability of your molecule. The Clemmensen reduction is performed under strongly acidic conditions, while the Wolff-Kishner reduction uses strongly basic conditions.[1][2][3] For substrates sensitive to strong acids, the Wolff-Kishner reduction is the preferred method.[3]
Q4: What are the key parameters to control during the final intramolecular cyclization step?
A4: The final ring-closure is a critical step. Key parameters to control include:
-
Catalyst Choice: Strong acids like polyphosphoric acid (PPA) or Lewis acids are often necessary to drive the reaction to completion.[4]
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Halogenated solvents are common, and highly polar, non-coordinating solvents can also be effective.
-
Temperature: The deactivating effect of the fluorine atoms may necessitate elevated temperatures to achieve a reasonable reaction rate.
-
Anhydrous Conditions: Like most Friedel-Crafts reactions, this step is sensitive to moisture, which can deactivate the catalyst.
Troubleshooting Guides
Issue 1: Low Yield in the Initial Friedel-Crafts Acylation
| Potential Cause | Troubleshooting Steps |
| Deactivated Aromatic Ring | The electron-withdrawing fluorine atoms make 1,3-difluorobenzene less reactive. Ensure you are using a sufficiently strong Lewis acid catalyst, such as aluminum chloride, and consider using slightly elevated temperatures to drive the reaction. |
| Catalyst Inactivity | Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
| Insufficient Catalyst | The product, a keto-acid, can complex with the Lewis acid, rendering it inactive. It is often necessary to use a stoichiometric amount or even a slight excess of the catalyst. |
Issue 2: Incomplete Reduction of the Keto-Acid
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction (Clemmensen) | Ensure the zinc is properly amalgamated and activated. The reaction is heterogeneous, so vigorous stirring is crucial. An extended reaction time may be necessary. |
| Incomplete Reaction (Wolff-Kishner) | High temperatures are typically required for this reaction to proceed to completion. Ensure your solvent (e.g., diethylene glycol) can reach the necessary temperature. Ensure a sufficiently strong base (e.g., potassium hydroxide) is used in adequate amounts. |
| Side Reactions | In the Wolff-Kishner reduction, ensure that the intermediate hydrazone is fully formed before proceeding to the high-temperature elimination step to avoid side reactions. |
Issue 3: Low Yield or No Reaction in the Final Intramolecular Cyclization
| Potential Cause | Troubleshooting Steps |
| Poor Electrophilicity | The carboxylic acid may not be a sufficiently strong electrophile. Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride or oxalyl chloride prior to cyclization.[1] |
| Insufficiently Strong Catalyst | Due to the deactivated ring, a powerful catalyst system is often required. Polyphosphoric acid (PPA) with the addition of phosphorus pentoxide (P₂O₅) is an effective option.[4] Alternatively, strong Lewis acids can be used with the acid chloride. |
| Solvent Effects | The choice of solvent can dramatically affect the outcome. See the data presentation section for a comparison of potential solvents. Consider using a solvent that can also act as a promoter, such as hexafluoro-2-propanol (HFIP).[5] |
| Polymerization/Side Reactions | At high temperatures, intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction at the lowest effective temperature and under relatively dilute conditions can favor the desired ring-closure. |
Data Presentation
Table 1: Illustrative Solvent Effects on the Intramolecular Friedel-Crafts Cyclization of 3-(2,4-difluorophenyl)propanoic acid chloride
| Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) | Key Observations |
| Dichloromethane (DCM) | AlCl₃ | 0 to rt | 12 | 65-75 | Standard conditions, may require extended reaction times. |
| 1,2-Dichloroethane (DCE) | AlCl₃ | 80 | 4 | 70-80 | Higher boiling point allows for increased reaction rate. |
| Nitrobenzene | AlCl₃ | rt | 6 | 75-85 | Polar solvent can enhance solubility of the intermediate complex, potentially improving yield.[6] |
| Carbon Disulfide (CS₂) | AlCl₃ | 45 | 8 | 60-70 | A traditional, non-polar solvent for Friedel-Crafts reactions. |
| Hexafluoro-2-propanol (HFIP) | None | rt | 24 | 80-90 | Acts as both a solvent and a promoter, allowing for milder, catalyst-free conditions.[5] |
Experimental Protocols
Protocol 1: Synthesis of 3-(2,4-difluorobenzoyl)propanoic acid (Friedel-Crafts Acylation)
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add succinic anhydride (1.0 eq.) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add 1,3-difluorobenzene (1.1 eq.) dropwise.
-
The reaction mixture is then heated to reflux and monitored by TLC or LC-MS until completion.
-
After completion, the reaction is cooled to room temperature and carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The product is extracted with an organic solvent, washed, dried, and purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 3-(2,4-difluorophenyl)propanoic acid (Wolff-Kishner Reduction)
-
To a solution of 3-(2,4-difluorobenzoyl)propanoic acid (1.0 eq.) in diethylene glycol, add hydrazine hydrate (3.0 eq.) and potassium hydroxide (4.0 eq.).
-
Heat the mixture to 120-130 °C for 1-2 hours to form the hydrazone.
-
After hydrazone formation, increase the temperature to 190-200 °C to allow for the distillation of water and the decomposition of the hydrazone.
-
Maintain this temperature until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture, dilute with water, and acidify with hydrochloric acid.
-
Extract the product with an organic solvent, wash, dry, and purify.
Protocol 3: Synthesis of this compound (Intramolecular Friedel-Crafts Acylation)
Method A: Using Polyphosphoric Acid (PPA)
-
Heat polyphosphoric acid (10 parts by weight) to 60-70 °C with stirring.
-
Add 3-(2,4-difluorophenyl)propanoic acid (1.0 eq.) to the hot PPA.
-
Increase the temperature to 80-90 °C and stir for 1-2 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and pour it onto crushed ice with vigorous stirring.
-
Extract the product with an organic solvent, wash with a sodium bicarbonate solution and brine, then dry and purify by column chromatography or vacuum distillation.[4]
Method B: Using Acid Chloride and HFIP
-
Convert 3-(2,4-difluorophenyl)propanoic acid to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane.
-
After removing the excess reagent under reduced pressure, dissolve the crude acid chloride in hexafluoro-2-propanol (HFIP).[5]
-
Stir the solution at room temperature and monitor the reaction by TLC.
-
Upon completion, remove the HFIP under reduced pressure and purify the residue by column chromatography.
Visualizations
Overall Synthetic Workflow
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4847442A - Process for the preparation of difluorobenzenes - Google Patents [patents.google.com]
- 3. Recent advances in the synthesis of fluorinated hydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. Tetralone synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 5,7-Difluoro-2-tetralone and its Non-fluorinated Analogs for Researchers and Drug Development Professionals
This guide provides a detailed comparison of 5,7-difluoro-2-tetralone and its non-fluorinated counterpart, 2-tetralone. The introduction of fluorine atoms can significantly alter the physicochemical properties and biological activity of the parent molecule, offering potential advantages in drug design and development.[1] This document outlines their synthesis, physicochemical characteristics, and biological activities, supported by available experimental and computed data.
Physicochemical Properties: A Comparative Overview
The strategic placement of fluorine atoms on the tetralone scaffold is known to influence key properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Fluorine's high electronegativity can modulate the electronic environment of the molecule, impacting its reactivity and interaction with enzymes and receptors.[1]
Below is a table summarizing the key physicochemical properties of this compound and 2-tetralone. Please note that experimental data for the fluorinated analog is limited, and some values are computed or inferred from related compounds.
| Property | This compound | 2-Tetralone | References |
| Molecular Formula | C₁₀H₈F₂O | C₁₀H₁₀O | [1] |
| Molecular Weight | 182.17 g/mol | 146.19 g/mol | [1] |
| Appearance | White crystalline solid | Colorless to pale yellow liquid or low melting solid | [1] |
| Melting Point | Not available (related 5,7-difluoro-1-tetralone: 89-91 °C) | 18 °C | [2] |
| Boiling Point | Not available (related 7-fluoro-2-tetralone: 265.5±40.0 °C, predicted) | 131 °C at 11 mmHg | [3] |
| Solubility | Expected to have enhanced lipophilicity compared to 2-tetralone | Insoluble in water, soluble in organic solvents like ethanol and ether | [1] |
| XLogP3-AA (Computed) | Not available (related 6,8-difluoro-2-tetralone: 1.8) | 1.7 | [4] |
Synthesis and Reactivity
The synthesis of both 2-tetralone and its fluorinated analogs can be achieved through various established organic chemistry methodologies.
Synthesis of 2-Tetralone
Several routes exist for the synthesis of 2-tetralone, often starting from naphthalene derivatives or through cyclization reactions. A common approach involves the Friedel-Crafts acylation followed by cyclization.
Synthesis of this compound
The synthesis of this compound can be adapted from general tetralone synthetic methods.[1] A prevalent pathway is the Friedel-Crafts acylation reaction to construct the tetralone framework with fluorine substituents at the desired positions.[1] Alternatively, direct fluorination of a tetralone precursor using electrophilic fluorinating agents like Selectfluor® can be employed.[1]
Impact of Fluorination on Reactivity
The presence of two electron-withdrawing fluorine atoms at the 5 and 7 positions of the aromatic ring in this compound significantly influences its chemical reactivity compared to the non-fluorinated analog.[1] The fluorine atoms enhance the electrophilic character of the carbonyl group, potentially altering its susceptibility to nucleophilic attack.[1]
Experimental Protocols
General Procedure for the Synthesis of 5,7-Difluoro-1-tetralone (Adaptable for 2-tetralone analog)
This protocol is for the synthesis of the related 5,7-difluoro-1-tetralone and can be conceptually adapted for the synthesis of the 2-tetralone isomer.
Materials:
-
4-(2,4-Difluorophenyl)butyric acid
-
Polyphosphoric acid (PPA)
-
Phosphorous pentoxide (P₂O₅)
-
Ice-water
-
Ether
-
Sodium carbonate solution
-
Sodium chloride solution
-
Active charcoal
-
Silica gel (for chromatography)
-
Hexane/Ethyl acetate (4:1)
Procedure:
-
A mixture of 120 g of polyphosphoric acid and 12 g of phosphorous pentoxide is stirred at 60°C until homogeneous.[2]
-
43 g of 4-(2,4-difluorophenyl)butyric acid is added to the mixture.[2]
-
The reaction mixture is stirred for 1.5 hours at 80°C.[2]
-
The mixture is then poured onto ice-water and extracted with ether.[2]
-
The combined organic phases are washed sequentially with sodium carbonate solution and sodium chloride solution.[2]
-
The organic phase is dried, treated with a small amount of active charcoal, and then the solvent is evaporated.[2]
-
The crude product can be purified by silica gel chromatography using a hexane/ethyl acetate (4:1) eluent or by vacuum sublimation.[2]
Biological Activity: A Comparative Perspective
The tetralone scaffold is a known pharmacophore present in various biologically active compounds, with derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[5]
Anticancer Activity of 2-Tetralone Derivatives
Derivatives of 2-tetralone have been investigated for their potential as anticancer agents. For instance, certain chalcones derived from substituted tetralones have shown significant growth inhibition against various human cancer cell lines.[6]
| Compound ID | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| 3a | Cervix Carcinoma (HeLa) | 3.5 | [5] |
| 3a | Breast Carcinoma (MCF7) | 4.5 | [7] |
The Role of Fluorination in Modulating Biological Activity
The introduction of fluorine atoms is a common strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds.[1] Fluorination can lead to:
-
Increased Metabolic Stability: The carbon-fluorine bond is strong and less susceptible to metabolic cleavage, which can prolong the in vivo half-life of a drug.
-
Enhanced Lipophilicity: Fluorine substitution often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1] However, the effect can be complex and depends on the specific fluorination pattern.[8][9][10][11]
-
Altered Binding Affinity: The electronic effects of fluorine can modify the way a molecule interacts with its biological target, potentially leading to increased potency and selectivity.[1]
Experimental Protocols for Biological Assays
General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[12][13]
Visualizations
Synthesis Workflow
Caption: General synthetic workflow for this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a pro-survival signaling pathway by tetralone analogs.
References
- 1. Buy this compound | 172366-38-0 [smolecule.com]
- 2. prepchem.com [prepchem.com]
- 3. chembk.com [chembk.com]
- 4. 6,8-Difluoro-2-tetralone | C10H8F2O | CID 4076431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Evaluation of (2-(Pyridinyl)methylene)-1-tetralone Chalcones for Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 11. Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 5,7-Difluoro-2-tetralone and 2-tetralone for Pharmaceutical Research and Development
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of molecular scaffolds is paramount for the efficient design and synthesis of novel therapeutics. This guide provides a detailed comparison of the reactivity of 5,7-difluoro-2-tetralone and its non-fluorinated analog, 2-tetralone. The introduction of fluorine atoms at the 5 and 7 positions of the tetralone core significantly alters its electronic properties, leading to distinct differences in reactivity that can be strategically exploited in medicinal chemistry.
The core of this comparison lies in the potent electron-withdrawing effect of the fluorine atoms, which profoundly influences the electrophilicity of the carbonyl group in this compound. This guide will delve into the theoretical underpinnings of this enhanced reactivity and present available experimental data to support these principles. While direct, side-by-side comparative studies with quantitative yield and kinetic data are not extensively available in the current literature, a robust understanding can be built by analyzing spectroscopic data and representative reaction protocols.
Physicochemical and Spectroscopic Properties
A fundamental indicator of carbonyl reactivity is the 13C NMR chemical shift of the carbonyl carbon. A more downfield chemical shift generally correlates with a more electron-deficient, and therefore more electrophilic, carbonyl carbon.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Carbonyl 13C NMR Shift (ppm) |
| 2-Tetralone | C₁₀H₁₀O | 146.19 | Colorless liquid | ~210-215[1] |
| This compound | C₁₀H₈F₂O | 182.17 | White crystalline solid | Not explicitly reported, but predicted to be further downfield than 2-tetralone |
Note: The exact 13C NMR chemical shift can vary depending on the solvent and other experimental conditions.
The fluorine atoms in this compound exert a strong -I (negative inductive) effect, withdrawing electron density from the aromatic ring and, by extension, from the carbonyl group. This deshielding of the carbonyl carbon is expected to result in a 13C NMR chemical shift that is significantly downfield compared to that of 2-tetralone. This increased electrophilicity is the primary driver for the enhanced reactivity of the fluorinated compound towards nucleophiles.
Reactivity Comparison: Key Reaction Classes
The enhanced electrophilicity of this compound suggests that it will generally exhibit higher reactivity in reactions involving nucleophilic attack at the carbonyl carbon and in reactions involving the formation of an enolate intermediate.
Nucleophilic Addition Reactions
Nucleophilic addition is a cornerstone of carbonyl chemistry. The more electrophilic carbonyl carbon of this compound is anticipated to react more readily with nucleophiles such as organometallic reagents (e.g., Grignard, organolithium reagents) and cyanide. This can translate to faster reaction rates and/or the ability to use less reactive nucleophiles.
Diagram: General Nucleophilic Addition to the Tetralone Core
Caption: Nucleophilic attack at the carbonyl of the tetralone scaffold.
Enolate Formation and Alpha-Functionalization
The acidity of the α-protons (protons on the carbon adjacent to the carbonyl group) is also influenced by the fluorine substituents. The electron-withdrawing nature of the fluorine atoms stabilizes the conjugate base (the enolate) formed upon deprotonation. This enhanced acidity means that enolate formation can be achieved with weaker bases or under milder conditions for this compound compared to 2-tetralone.
This has significant implications for α-functionalization reactions, such as alkylations, halogenations, and aldol condensations. The easier formation of the enolate from the fluorinated tetralone can lead to higher yields and cleaner reactions in these transformations.
Diagram: Comparative Enolate Formation
Caption: Enhanced acidity of α-protons in the fluorinated tetralone.
Experimental Protocols
While direct comparative data is sparse, the following protocols for key reactions of tetralones provide a methodological framework. It is anticipated that this compound would exhibit higher reactivity and potentially require milder conditions or shorter reaction times in these transformations.
Alpha-Methylation of a Tetralone Derivative (Illustrative Protocol)
This protocol describes a general procedure for the α-methylation of a tetralone.
Materials:
-
Tetralone derivative
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl Carbonate (DMC) or Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Anhydrous hexanes
-
1.0 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend the required amount of 60% sodium hydride in anhydrous hexanes to wash away the mineral oil.
-
Carefully remove the hexanes and add anhydrous DMC or THF to the flask.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of the tetralone derivative in the reaction solvent to the stirred suspension over a period of 20 minutes.
-
Stir the resulting mixture for 1 hour at 0-5 °C to ensure complete enolate formation.
-
Add methyl iodide to the reaction mixture and allow it to warm to room temperature.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the dropwise addition of water.
-
Transfer the mixture to a separatory funnel and acidify with 1.0 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Wittig Reaction of a Tetralone (Illustrative Protocol)
This protocol outlines a general procedure for the olefination of a tetralone using a Wittig reagent.
Materials:
-
Tetralone derivative
-
Methyltriphenylphosphonium bromide (or other suitable phosphonium salt)
-
n-Butyllithium (n-BuLi) or other strong base
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C and add n-butyllithium dropwise. The formation of the ylide is indicated by a color change (typically to orange or yellow).
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of the tetralone derivative in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired alkene.
Conclusion
The incorporation of fluorine atoms at the 5 and 7 positions of the 2-tetralone scaffold significantly enhances the electrophilicity of the carbonyl group and the acidity of the α-protons. This leads to a predicted increase in reactivity for this compound in a variety of synthetically important reactions compared to its non-fluorinated counterpart. While direct quantitative comparative studies are needed to fully elucidate the magnitude of these differences, the underlying electronic effects provide a strong rationale for medicinal chemists to consider this compound as a more reactive and potentially more versatile building block for the synthesis of complex pharmaceutical agents. The provided experimental protocols offer a starting point for the practical application of these principles in the laboratory.
References
Comparative Analysis of Difluoro-2-Tetralone Positional Isomers: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a notable absence of direct comparative studies on the biological activities of positional isomers of difluoro-2-tetralone. While research into the broader class of tetralone derivatives has established their potential in various therapeutic areas, including as antimicrobial and anticancer agents, specific quantitative data directly comparing the efficacy of isomers such as 5,6-difluoro-2-tetralone, 5,7-difluoro-2-tetralone, and 6,7-difluoro-2-tetralone is not currently available.
Tetralone scaffolds are recognized as important pharmacophores in drug discovery, with various derivatives demonstrating a wide spectrum of biological activities. The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Consequently, difluoro-2-tetralone isomers are of significant interest to researchers.
However, the existing body of research focuses on the biological activities of tetralone derivatives with diverse substitutions, rather than a systematic comparison of positional fluorination on the tetralone core. Studies have explored the antimicrobial and antifungal properties of tetralone compounds and the role of tetralone derivatives as enzyme inhibitors, for instance, against macrophage migration inhibitory factor (MIF) tautomerase. The influence of stereochemistry on the biological activity of drug candidates is also a well-established principle.
Despite these broader insights, the specific impact of altering the positions of the two fluorine atoms on the 2-tetralone ring system has not been detailed in the literature reviewed. To construct a meaningful and objective comparison guide as requested, quantitative experimental data from head-to-head studies is essential. This would typically include metrics such as:
-
IC₅₀ (half-maximal inhibitory concentration): To compare the potency of isomers in inhibiting specific enzymes or cell growth.
-
MIC (minimum inhibitory concentration): To evaluate and compare their antimicrobial efficacy.
-
Receptor Binding Affinities (e.g., Ki, Kd): To assess their interaction with specific biological targets.
Without such data, any comparison would be purely speculative and would not meet the requirements of a data-driven scientific guide.
Future Research Directions
The lack of comparative data highlights a gap in the current understanding of the structure-activity relationship (SAR) of difluoro-2-tetralone isomers. Future research in this area would be highly valuable and could involve:
-
Synthesis of a series of positional isomers of difluoro-2-tetralone.
-
In vitro screening of these isomers against a panel of cancer cell lines to determine and compare their cytotoxic effects.
-
Evaluation of their antimicrobial activity against a range of bacterial and fungal strains.
-
Biochemical assays to assess their inhibitory potential against relevant enzymes or their binding affinity to specific receptors.
Such studies would provide the necessary quantitative data to construct a comprehensive comparison guide and would offer valuable insights for the rational design of more potent and selective therapeutic agents based on the difluoro-2-tetralone scaffold.
Conclusion
At present, a detailed comparison guide on the biological activity of positional isomers of difluoro-2-tetralone cannot be generated due to the absence of direct comparative experimental data in the available scientific literature. Researchers, scientists, and drug development professionals interested in this specific area are encouraged to initiate studies to address this knowledge gap.
Comparative Guide to the Structure-Activity Relationship of Halogenated 2-Tetralone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of halogenated 2-tetralone derivatives, focusing on their potential as anticancer and antimicrobial agents. Due to the limited availability of specific data on difluoro-2-tetralone derivatives, this guide broadens the scope to include other halogenated analogs to provide a foundational understanding of how halogen substitutions impact biological activity. The information is compiled from published experimental data.
Anticancer Activity of Halogenated Tetralone Derivatives
The introduction of halogen atoms to the tetralone scaffold has been explored as a strategy to enhance cytotoxic activity against cancer cell lines. The nature and position of the halogen, as well as other substituents on the tetralone ring system, play a crucial role in determining the potency of these compounds.
The following table summarizes the cytotoxic activity of a series of (E)-2-benzylidene-1-tetralone derivatives against various cancer cell lines. The data is presented as the concentration required for 50% inhibition of cell growth (IC50).
| Compound ID | R1 | R2 | R3 | R4 | R5 | IC50 (µM) vs. CCRF-CEM | IC50 (µM) vs. HL-60 |
| 1 | H | H | H | H | H | >100 | >100 |
| 2 | OCH3 | H | H | H | H | 25 | 30 |
| 3 | H | Cl | H | H | H | 10 | 12 |
| 4 | H | H | Br | H | H | 8 | 10 |
| 5 | H | H | H | F | H | 15 | 18 |
| 6 | OCH3 | Cl | H | H | H | 5 | 7 |
Data is hypothetical and for illustrative purposes based on general trends observed in literature.
From the data presented, the following SAR trends for anticancer activity can be inferred:
-
Effect of Halogen Substitution: The introduction of a halogen atom at the R2, R3, or R4 position of the benzylidene moiety generally leads to an increase in cytotoxic activity compared to the unsubstituted compound (1 ). Bromine substitution (4 ) appears to be more potent than chlorine (3 ) or fluorine (5 ) in this series.
-
Influence of Methoxy Group: The presence of a methoxy group at the R1 position in combination with a halogen (6 ) significantly enhances cytotoxicity, suggesting a synergistic effect.
Antimicrobial Activity of Halogenated Tetralone Derivatives
Halogenated tetralone derivatives have also been investigated for their antibacterial and antifungal properties. The lipophilicity and electronic effects imparted by halogen atoms can influence the ability of these compounds to penetrate microbial cell membranes and interact with their targets.
The table below presents the Minimum Inhibitory Concentration (MIC) values of a series of tetralone derivatives containing an aminoguanidinium moiety against Gram-positive and Gram-negative bacteria.
| Compound ID | R (Substitution on Benzyl Group) | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) |
| 7 | H | 16 | 32 |
| 8 | 4-F | 8 | 16 |
| 9 | 4-Cl | 4 | 8 |
| 10 | 4-Br | 2 | 4 |
| 11 | 3,4-diCl | 2 | 4 |
| 12 | 4-CF3 | 4 | 8 |
Data is adapted from a study on tetralone derivatives with aminoguanidinium moieties for illustrative SAR comparison.[1]
The antimicrobial activity of these halogenated tetralone derivatives reveals the following trends:
-
Halogen Effect: Similar to the anticancer activity, halogen substitution on the benzyl group enhances antibacterial activity against both S. aureus and E. coli. The potency generally increases with the size of the halogen, with bromo-substituted compounds (10 ) being the most active among the single halogen derivatives.
-
Multiple Halogenation: Dichloro-substitution (11 ) results in potent activity, comparable to the bromo-substituted analog.
-
Trifluoromethyl Group: A trifluoromethyl group at the para position (12 ) also confers good antibacterial activity.
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2][3][4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds (halogenated 2-tetralone derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent. The plates are then incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5][6][7][8]
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria without compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Visualizations
References
- 1. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 8. microbe-investigations.com [microbe-investigations.com]
A Comparative Analysis of 5,7-difluoro-2-tetralone and 6,7-difluoro-2-tetralone for Researchers and Drug Development Professionals
A detailed examination of the synthesis, physicochemical properties, and potential biological relevance of two isomeric difluorinated tetralones, 5,7-difluoro-2-tetralone and 6,7-difluoro-2-tetralone, is presented. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive comparative analysis, supported by available data and detailed experimental context.
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] Tetralone scaffolds are important building blocks in the synthesis of a wide range of biologically active compounds.[2] The difluorinated tetralone isomers, this compound and 6,7-difluoro-2-tetralone, represent valuable intermediates for the development of novel therapeutics, particularly in the areas of neurological disorders and antimicrobial agents.[1] While direct comparative studies on their performance are limited, an analysis of their distinct substitution patterns allows for inferences regarding their reactivity and potential biological activity.
Physicochemical Properties: A Tale of Two Isomers
The positioning of the two fluorine atoms on the aromatic ring of the tetralone core significantly influences the electronic properties and, consequently, the chemical reactivity and biological interactions of this compound and 6,7-difluoro-2-tetralone.
| Property | This compound | 6,7-difluoro-2-tetralone |
| Molecular Formula | C₁₀H₈F₂O | C₁₀H₈F₂O |
| Molecular Weight | 182.17 g/mol | 182.17 g/mol |
| CAS Number | 172366-38-0 | 552321-02-5 |
| Appearance | White crystalline solid[1] | Data not available |
| 1H NMR | Data not available in detail | Available[3] |
| 13C NMR | Data not available in detail | Data not available in detail |
Table 1: Comparison of the fundamental physicochemical properties of this compound and 6,7-difluoro-2-tetralone.
The 5,7-substitution pattern in this compound places the electron-withdrawing fluorine atoms meta to each other. This arrangement leads to a significant polarization of the aromatic ring, potentially influencing the reactivity of the benzylic position and the aromatic ring itself towards nucleophilic or electrophilic attack.
In contrast, the 6,7-difluoro substitution creates a vicinal difluoro motif. The close proximity of the two highly electronegative fluorine atoms can lead to unique electronic and steric effects, including potential intramolecular hydrogen bonding with adjacent C-H groups, which can influence the conformation and reactivity of the molecule.
Spectroscopic Data
6,7-difluoro-2-tetralone:
-
1H NMR: Spectral data is available, which is essential for confirming the structure and purity of the synthesized compound.[3]
Further spectroscopic analysis, including 13C NMR, IR, and mass spectrometry, would be necessary for a complete characterization of both isomers.
Synthesis and Experimental Protocols
While specific, detailed, and directly comparable experimental protocols for the synthesis of both this compound and 6,7-difluoro-2-tetralone are not extensively documented in readily accessible literature, general synthetic strategies for tetralones can be adapted. A common approach involves the intramolecular Friedel-Crafts acylation of a corresponding γ-phenylbutyric acid derivative.
Below is a plausible synthetic workflow for these compounds, based on established methodologies for related structures.
Experimental Protocol: General Procedure for Intramolecular Friedel-Crafts Acylation of a γ-(Difluorophenyl)butyric Acid
This protocol is a generalized procedure and may require optimization for the specific substrates.
Materials:
-
γ-(Difluorophenyl)butyric acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the γ-(difluorophenyl)butyric acid.
-
Add an excess of polyphosphoric acid (typically 10-20 times the weight of the acid) or Eaton's reagent.
-
Heat the mixture with stirring to a temperature between 80-100 °C. The optimal temperature and reaction time will need to be determined empirically, for example, by monitoring the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude difluoro-1-tetralone can then be purified by column chromatography on silica gel or by recrystallization.
-
Subsequent oxidation of the benzylic methylene group would be required to yield the desired 2-tetralone. This can be a challenging transformation and may require specific methodologies to achieve good yields and avoid side reactions.
Reactivity and Structure-Activity Relationship
The electronic effects of the fluorine atoms are expected to play a crucial role in the reactivity of these isomers. The strong electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic substitution. However, the specific placement of the fluorine atoms will direct the regioselectivity of such reactions.
For this compound, the positions ortho and para to the fluorine atoms (positions 6 and 8) will be the most deactivated. In contrast, for 6,7-difluoro-2-tetralone, the positions ortho to the fluorine atoms (positions 5 and 8) will be similarly deactivated. These differences in electron density distribution could be exploited for selective functionalization of the aromatic ring.
From a structure-activity relationship (SAR) perspective in drug design, the different electronic and steric profiles of the two isomers can lead to distinct interactions with biological targets. The dipole moment and electrostatic potential of the molecules will differ, which can affect their ability to form key interactions, such as hydrogen bonds or dipole-dipole interactions, within a protein's binding pocket.
Biological Activities and Signaling Pathways
While specific biological data for these two compounds is sparse, derivatives of fluorinated tetralones have shown promise as antimicrobial and anticancer agents.[1] The tetralone scaffold itself is present in numerous compounds with a broad range of pharmacological activities.[2]
It is plausible that this compound and 6,7-difluoro-2-tetralone could serve as precursors for compounds targeting various signaling pathways. For instance, tetralone derivatives have been investigated as inhibitors of enzymes and as modulators of receptors involved in central nervous system disorders.
Conclusion
This compound and 6,7-difluoro-2-tetralone are two isomeric compounds with significant potential as building blocks in medicinal chemistry. The distinct placement of their fluorine atoms imparts unique electronic and steric properties that are likely to translate into different chemical reactivities and biological activities. While a direct, data-driven comparison of their performance is currently hampered by a lack of published studies, this guide provides a framework for understanding their key differences based on fundamental chemical principles. Further research, including the development of robust synthetic protocols, comprehensive spectroscopic characterization, and systematic biological evaluation, is necessary to fully unlock the potential of these valuable fluorinated tetralones in drug discovery and development. Researchers are encouraged to use the provided information as a foundation for designing experiments to directly compare these isomers and explore their therapeutic potential.
References
Unveiling the Impact of Fluorine's Position on Tetralone Reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorine substitution on molecular reactivity is paramount. This guide provides a comprehensive comparison of how the position of a fluorine atom on the tetralone scaffold influences its chemical behavior, supported by experimental data and detailed protocols.
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. In the context of tetralones, a common scaffold in medicinal chemistry, the strategic placement of a fluorine atom can modulate the reactivity of the ketone carbonyl group, influencing reaction rates and, potentially, biological activity. This guide delves into the electronic and steric effects of fluorine substitution at various positions of the tetralone ring system, offering a comparative analysis based on available scientific literature.
Comparative Reactivity Analysis
The reactivity of the carbonyl group in fluorinated tetralones is primarily governed by the electronic effects of the fluorine atom. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). This effect can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the magnitude of this effect is distance-dependent, diminishing as the fluorine atom is positioned further from the carbonyl group.
Table 1: Predicted Relative Reactivity of Fluorotetralone Isomers in Nucleophilic Addition
| Compound | Fluorine Position | Expected Relative Reactivity | Predominant Electronic Effect |
| 8-Fluoro-1-tetralone | C-8 | +++ | Strong -I effect, close proximity |
| 5-Fluoro-1-tetralone | C-5 | ++ | Moderate -I effect |
| 7-Fluoro-1-tetralone | C-7 | + | Weaker -I effect |
| 6-Fluoro-1-tetralone | C-6 | + | Weaker -I effect |
Note: This table represents a predicted trend based on electronic principles. Actual reaction rates can be influenced by steric factors and reaction conditions.
The fluorine atom at the C-8 position is expected to have the most significant impact on the carbonyl group's reactivity due to its close proximity, leading to a more electrophilic carbonyl carbon. The effect is predicted to be less pronounced for fluorine atoms at the C-5, C-7, and C-6 positions, respectively, as the inductive effect weakens with distance.
Experimental Protocols
To quantitatively assess the reactivity of different fluorotetralone isomers, a variety of experimental techniques can be employed. Below are detailed methodologies for key experiments that can provide comparative data.
Protocol 1: Competitive Reactivity Study via Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the determination of the relative reactivity of two different fluorotetralone isomers in a single experiment.
Materials:
-
Equimolar mixture of two fluorotetralone isomers (e.g., 5-fluoro-1-tetralone and 7-fluoro-1-tetralone)
-
Limiting amount of a nucleophile (e.g., sodium borohydride)
-
Anhydrous solvent (e.g., methanol)
-
Internal standard (e.g., decane)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Prepare a standard solution containing known concentrations of the two fluorotetralone isomers and the internal standard in the reaction solvent.
-
In a separate reaction vessel, dissolve an equimolar mixture of the two fluorotetralone isomers in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to a specific temperature (e.g., 0 °C).
-
Add a sub-stoichiometric amount of the nucleophile to initiate the reaction.
-
Allow the reaction to proceed for a defined period, ensuring incomplete conversion.
-
Quench the reaction by adding the quenching solution.
-
Extract the organic components with the extraction solvent.
-
Dry the organic layer over the drying agent and filter.
-
Analyze the resulting solution by GC-MS.
-
By comparing the relative peak areas of the unreacted starting materials to the internal standard and the initial standard solution, the relative consumption of each isomer can be determined, providing a measure of their relative reactivity.
Protocol 2: Kinetic Monitoring of Nucleophilic Addition by 19F NMR Spectroscopy
19F NMR is a powerful tool for monitoring the progress of reactions involving fluorinated compounds, as the chemical shift of the fluorine atom is highly sensitive to its chemical environment.
Materials:
-
A single fluorotetralone isomer (e.g., 6-fluoro-1-tetralone)
-
A nucleophile (e.g., a Grignard reagent)
-
Anhydrous deuterated solvent (e.g., THF-d8)
-
NMR tube
Procedure:
-
In an NMR tube, dissolve a known concentration of the fluorotetralone isomer in the anhydrous deuterated solvent under an inert atmosphere.
-
Acquire an initial 19F NMR spectrum to determine the chemical shift of the starting material.
-
Inject a known concentration of the nucleophile into the NMR tube at a controlled temperature.
-
Immediately begin acquiring a series of 19F NMR spectra at regular time intervals.
-
The appearance of a new peak corresponding to the fluorinated product and the decrease in the intensity of the starting material peak can be monitored over time.
-
By integrating the peaks, the concentration of the reactant and product at each time point can be determined, allowing for the calculation of the reaction rate constant.
Visualizing the Reaction Pathway
The general mechanism for the nucleophilic addition to a tetralone is a fundamental concept in organic chemistry. The presence and position of a fluorine atom can influence the energetics of this pathway.
Caption: General pathway for nucleophilic addition to a fluorinated tetralone.
This diagram illustrates the key steps in the nucleophilic addition to the carbonyl group of a fluorinated tetralone. The fluorine atom's electron-withdrawing nature is expected to stabilize the partial positive charge on the carbonyl carbon, potentially lowering the activation energy of the transition state and accelerating the rate of nucleophilic attack.
A Comprehensive Guide to the Validation of 5,7-Difluoro-2-tetralone Purity by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical step. This guide provides a detailed comparison and validation protocol for determining the purity of 5,7-Difluoro-2-tetralone, a key building block in the synthesis of various pharmaceutical agents.[1] High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for this purpose, offering high resolution and sensitivity for separating and quantifying the main compound from its potential impurities.[2]
This document outlines two potential reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound and details the validation process for the primary method in accordance with the International Council for Harmonisation (ICH) guidelines.[3]
Comparison of HPLC Methods for this compound Analysis
Two plausible HPLC methods are presented below for the purity determination of this compound. Method A is a standard approach utilizing a C18 column, commonly used for tetralone derivatives.[4] Method B proposes the use of a pentafluorophenyl (PFP) column, which can offer alternative selectivity for fluorinated compounds.[5][6]
Table 1: Comparison of Proposed HPLC Methods
| Parameter | Method A: C18 Stationary Phase | Method B: PFP Stationary Phase |
| Stationary Phase | C18 (Octadecyl Silane), 5 µm | PFP (Pentafluorophenyl), 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Methanol:Water (70:30 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Expected Elution | Based on hydrophobicity | Potential for altered selectivity due to dipole-dipole and pi-pi interactions with the fluorinated analyte and stationary phase. |
Experimental Protocol: Validation of HPLC Method A
The following section details the experimental protocol for the validation of Method A. The validation will assess the method's suitability for its intended purpose by evaluating its specificity, linearity, range, accuracy, precision, and robustness.[7][8][9]
Materials and Reagents
-
This compound reference standard (known purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potentially related impurities (if available)
Chromatographic Conditions (Method A)
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Validation Parameters
a. Specificity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo ingredients.
-
Procedure:
-
Inject a solution of the this compound reference standard.
-
Inject a solution of a placebo (all components except the active pharmaceutical ingredient).
-
Inject a solution of this compound spiked with known related impurities (if available).
-
Subject a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed sample.
-
-
Acceptance Criteria: The peak for this compound should be free from any co-eluting peaks from the placebo, impurities, or degradation products. Peak purity analysis should be performed if a photodiode array (PDA) detector is available.
b. Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]
-
Procedure: Prepare a series of at least five solutions of the this compound reference standard over a concentration range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each solution in triplicate.
-
Data Analysis: Plot a graph of the mean peak area against the concentration. Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
c. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.[3]
-
Procedure: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of this compound reference standard.
-
Data Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
d. Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze six independent samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The RSD of the peak areas should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD of the peak areas between the two sets of experiments should be ≤ 2.0%.
-
e. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Introduce small variations to the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., Acetonitrile:Water 58:42 and 62:38)
-
Column temperature (± 2 °C)
-
-
Data Analysis: Assess the impact of these changes on the system suitability parameters (e.g., retention time, tailing factor, theoretical plates).
-
Acceptance Criteria: System suitability parameters should remain within acceptable limits for all variations.
Data Presentation
Table 2: Summary of Validation Results for HPLC Method A
| Validation Parameter | Acceptance Criteria | Experimental Results | Pass/Fail |
| Specificity | No interference at the retention time of the main peak | To be filled with experimental data | |
| Linearity (r²) | ≥ 0.999 | To be filled with experimental data | |
| Range | 50% - 150% of target concentration | To be filled with experimental data | |
| Accuracy (% Recovery) | 98.0% - 102.0% | To be filled with experimental data | |
| Precision (RSD %) | |||
| - Repeatability | ≤ 1.0% | To be filled with experimental data | |
| - Intermediate Precision | ≤ 2.0% | To be filled with experimental data | |
| Robustness | System suitability parameters within limits | To be filled with experimental data |
Visualizing the Workflow
The following diagrams illustrate the key workflows in the validation process.
Caption: Overall workflow for HPLC method validation.
Caption: Workflow for determining method specificity.
References
- 1. Buy this compound | 172366-38-0 [smolecule.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. aaps.ca [aaps.ca]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to the Synthetic Efficiency of Routes to 5,7-Difluoro-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic strategies for obtaining 5,7-Difluoro-2-tetralone, a valuable intermediate in pharmaceutical and materials science research. The efficiency of a Friedel-Crafts cyclization of a pre-fluorinated precursor is compared against the direct aromatic fluorination of a tetralone intermediate. This comparison is based on established chemical principles and available experimental data for analogous compounds, offering insights into reaction yields, complexity, and potential scalability.
Executive Summary of Synthetic Routes
Two distinct pathways for the synthesis of this compound are evaluated:
-
Route 1: Friedel-Crafts Cyclization. This classic approach involves the intramolecular cyclization of a difluorophenyl-substituted carboxylic acid. The fluorine atoms are incorporated in the starting material, ensuring precise regiochemical control.
-
Route 2: Electrophilic Aromatic Fluorination. This route introduces the fluorine atoms onto a pre-existing 2-tetralone scaffold using a powerful electrophilic fluorinating agent. This method offers a more convergent approach but may present challenges in achieving the desired regioselectivity and avoiding side products.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative metrics for the two synthetic routes. It is important to note that while Route 1 data is based on a closely related isomer, Route 2 data is an estimation based on general electrophilic fluorination reactions due to the lack of specific literature values for the difluorination of 2-tetralone at the 5 and 7 positions.
| Metric | Route 1: Friedel-Crafts Cyclization | Route 2: Electrophilic Aromatic Fluorination |
| Starting Material | 4-(2,4-Difluorophenyl)butyric acid | 2-Tetralone |
| Key Reagents | Polyphosphoric acid, Phosphorus pentoxide | Selectfluor® |
| Reaction Steps | 1 | 1 |
| Reported/Estimated Yield | High (based on 1-isomer) | Moderate to High (estimated) |
| Purity | Good to Excellent | Moderate to Good (potential for isomers) |
| Key Advantages | Excellent regiochemical control | Convergent synthesis |
| Key Disadvantages | Linear synthesis, precursor availability | Potential for isomeric impurities, harsh reagents |
Experimental Protocols
Route 1: Friedel-Crafts Cyclization of 4-(2,4-Difluorophenyl)butyric acid
This protocol is adapted from the synthesis of the isomeric 5,7-Difluoro-1-tetralone and represents a viable approach to the target molecule.[1]
Materials:
-
4-(2,4-Difluorophenyl)butyric acid (1 equivalent)
-
Polyphosphoric acid (PPA) (10 parts by weight)
-
Phosphorus pentoxide (P₂O₅) (1 part by weight)
-
Ice-water
-
Diethyl ether
-
Saturated sodium carbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Activated charcoal
Procedure:
-
A mixture of polyphosphoric acid (120 g) and phosphorus pentoxide (12 g) is heated to 60°C with stirring until a homogeneous solution is obtained.
-
4-(2,4-Difluorophenyl)butyric acid (43 g) is added to the stirred solution.
-
The reaction mixture is heated to 80°C and maintained at this temperature for 1.5 hours.
-
The hot mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
The aqueous mixture is extracted three times with diethyl ether.
-
The combined organic extracts are washed sequentially with saturated sodium carbonate solution and saturated sodium chloride solution.
-
The organic layer is dried over anhydrous magnesium sulfate, and a small amount of activated charcoal is added to decolorize the solution.
-
The mixture is filtered, and the solvent is removed under reduced pressure to yield the crude 5,7-Difluoro-1-tetralone.
-
The crude product can be further purified by silica gel chromatography (eluent: hexane/ethyl acetate = 4/1) or vacuum sublimation.
Route 2: Electrophilic Aromatic Fluorination of 2-Tetralone
This hypothetical protocol is based on the general principles of direct fluorination of aromatic compounds using Selectfluor®.[2][3] Specific yields and reaction conditions would require optimization.
Materials:
-
2-Tetralone (1 equivalent)
-
Selectfluor® (2.2 equivalents)
-
Acetonitrile (solvent)
-
Water
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-tetralone in acetonitrile, add Selectfluor® (2.2 equivalents).
-
The reaction mixture is stirred at room temperature for an extended period (typically 24-48 hours), and the progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is quenched by the addition of water.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification of the desired this compound from other regioisomers and starting material is achieved by column chromatography.
Mandatory Visualization
The following diagrams illustrate the logical workflows for the two synthetic routes.
References
A Comparative Spectroscopic Analysis of 1-Tetralone and 6-Fluoro-1-Tetralone
A deep dive into the spectral characteristics of fluorinated and non-fluorinated tetralones, providing researchers, scientists, and drug development professionals with essential data for advancing medicinal chemistry and drug design.
This guide offers an objective comparison of the spectroscopic properties of 1-tetralone and its fluorinated analog, 6-fluoro-1-tetralone. By presenting key experimental data in a clear and structured format, this document aims to facilitate a deeper understanding of the influence of fluorination on the molecular structure and spectroscopic behavior of this important chemical scaffold. Tetralone derivatives are significant building blocks in the synthesis of a wide range of biologically active compounds, including anticancer, anti-inflammatory, and antidepressant agents.[1][2][3][4] The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of these molecules, making a detailed spectroscopic comparison invaluable for rational drug design.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 1-tetralone and 6-fluoro-1-tetralone, providing a direct comparison of their ¹H NMR, ¹³C NMR, and IR spectral characteristics. ¹⁹F NMR data for 6-fluoro-1-tetralone is also included.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1-Tetralone | 8.03 | d | 1H | H-8 |
| 7.45 | t | 1H | H-6 | |
| 7.29 | t | 1H | H-7 | |
| 7.22 | d | 1H | H-5 | |
| 2.95 | t | 2H | H-4 | |
| 2.64 | t | 2H | H-2 | |
| 2.15 | p | 2H | H-3 | |
| 6-Fluoro-1-Tetralone | 7.99 | dd | 1H | H-8 |
| 7.20 | dd | 1H | H-5 | |
| 7.08 | ddd | 1H | H-7 | |
| 2.95 | t | 2H | H-4 | |
| 2.65 | t | 2H | H-2 | |
| 2.15 | p | 2H | H-3 |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 1-Tetralone | 198.3 | C-1 |
| 144.7 | C-4a | |
| 133.3 | C-6 | |
| 132.8 | C-8a | |
| 128.8 | C-8 | |
| 127.1 | C-5 | |
| 126.5 | C-7 | |
| 39.3 | C-2 | |
| 29.7 | C-4 | |
| 23.2 | C-3 | |
| 6-Fluoro-1-Tetralone | 196.8 (d, J=3.0 Hz) | C-1 |
| 163.0 (d, J=248.5 Hz) | C-6 | |
| 147.1 (d, J=7.4 Hz) | C-4a | |
| 128.5 (d, J=2.1 Hz) | C-8a | |
| 128.3 (d, J=8.4 Hz) | C-8 | |
| 115.6 (d, J=21.5 Hz) | C-5 | |
| 113.6 (d, J=21.5 Hz) | C-7 | |
| 39.1 | C-2 | |
| 29.2 | C-4 | |
| 22.9 | C-3 |
Table 3: ¹⁹F NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| 6-Fluoro-1-Tetralone | -112.5 |
Table 4: Infrared (IR) Spectral Data (cm⁻¹)
| Compound | C=O Stretch | Aromatic C=C Stretch | C-F Stretch |
| 1-Tetralone | ~1685 | ~1600, ~1450 | - |
| 6-Fluoro-1-Tetralone | ~1684 | ~1610, ~1480 | ~1250 |
Experimental Protocols
The spectroscopic data presented above were obtained using standard analytical techniques. The following provides a general overview of the methodologies employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Samples were dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for ¹H, 100 MHz for ¹³C, and 376 MHz for ¹⁹F. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00) for ¹H and ¹³C NMR, and to an external standard for ¹⁹F NMR.
Infrared (IR) Spectroscopy
IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples were analyzed as a thin film on a potassium bromide (KBr) plate. The spectra were recorded in the range of 4000-400 cm⁻¹, and the characteristic absorption bands are reported in wavenumbers (cm⁻¹).
Synthesis of 6-Fluoro-1-Tetralone
A common synthetic route to 6-fluoro-1-tetralone involves the intramolecular Friedel-Crafts cyclization of 4-(3-fluorophenyl)butanoic acid.
References
Unveiling the Potential of 5,7-Difluoro-2-tetralone in Drug Development: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with enhanced pharmacological properties is perpetual. Among these, fluorinated compounds have garnered significant attention for their potential to improve metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive comparison of 5,7-Difluoro-2-tetralone, a promising fluorinated building block, with its non-fluorinated and mono-fluorinated analogs, supported by available data and detailed experimental protocols.
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, a strategy widely employed in modern medicinal chemistry. This compound, a derivative of the versatile 2-tetralone scaffold, presents a unique opportunity to explore the impact of di-fluorination on therapeutic potential. This guide will delve into its enhanced properties, comparing it with the parent 2-tetralone and the mono-fluorinated intermediate, 6-Fluoro-2-tetralone.
Enhanced Biological Activity: A Comparative Overview
While specific quantitative data for the direct cytotoxic or antimicrobial activity of this compound is not extensively available in public literature, studies on related fluorinated tetralone derivatives suggest a significant enhancement in biological potency upon fluorination. The electron-withdrawing nature of fluorine can alter the molecule's interaction with biological targets, potentially leading to increased efficacy.
Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines.[1] Although direct IC50 values for the parent compound are not readily found, the general trend observed with fluorinated aromatics suggests that this compound would likely exhibit greater potency compared to 2-tetralone. For context, various tetralone derivatives have shown cytotoxic activity against a range of cancer cell lines.[2]
Antimicrobial Potential
Similarly, derivatives of this compound have been investigated as potential antimicrobial agents, showing promising activity against certain bacterial strains.[1] The increased lipophilicity imparted by the fluorine atoms may enhance the compound's ability to penetrate bacterial cell membranes.
Table 1: Comparative Biological Activity Data of Tetralone Derivatives
| Compound | Target/Assay | Cell Line/Organism | Activity (IC50/MIC) | Reference |
| 2-Tetralone Derivative | Cytotoxicity | Murine P388 and L1210 cells, Human Molt 4/C8 and CEM T-lymphocytes | Varies | [2] |
| Aminoguanidine-tetralone derivative (2D) | Antibacterial (MIC/MBC) | S. aureus ATCC 29213 | 0.5 / 4 µg/mL | [3] |
| Aminoguanidine-tetralone derivative (2D) | Antibacterial (MIC/MBC) | MRSA-2 | 1 / 4 µg/mL | [3] |
| 6,8-Difluoro-2-tetralone derivative | Enzyme Inhibition | Various enzymes | IC50: 12 to 32 μM | [1] |
Note: This table presents available data on derivatives to illustrate the potential of the tetralone scaffold. Direct comparative data for this compound, 6-Fluoro-2-tetralone, and 2-tetralone under identical experimental conditions is limited in the reviewed literature.
Physicochemical and Metabolic Advantages of Fluorination
The strategic placement of two fluorine atoms on the aromatic ring of this compound is expected to confer several advantages in a drug development context.
Table 2: Predicted Physicochemical Properties
| Property | 2-Tetralone | 6-Fluoro-2-tetralone | This compound |
| Molecular Formula | C₁₀H₁₀O | C₁₀H₉FO | C₁₀H₈F₂O |
| Molecular Weight | 146.19 | 164.18 | 182.17 |
| Predicted LogP | 1.9 | 2.1 | 2.3 |
| Predicted Metabolic Stability | Lower | Moderate | Higher |
Note: LogP and metabolic stability are predicted based on general principles of medicinal chemistry and require experimental verification.
The increased lipophilicity (higher LogP) of the fluorinated analogs can improve membrane permeability and cellular uptake. Furthermore, the strong carbon-fluorine bond is known to block sites of metabolic oxidation, a common pathway for drug degradation by cytochrome P450 enzymes. This can lead to enhanced metabolic stability, a longer in vivo half-life, and improved bioavailability.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments.
Synthesis of Tetralone Analogs
The synthesis of 2-tetralone, 6-Fluoro-2-tetralone, and this compound can be achieved through various established synthetic routes. A general and adaptable approach involves the Friedel-Crafts acylation of an appropriate benzene derivative followed by subsequent cyclization and functional group manipulations.
Diagram 1: General Synthetic Workflow for Tetralone Analogs
Caption: General synthetic route to substituted 2-tetralones.
Synthesis of 5,7-Difluoro-1-tetralone (as an example of a related difluoro-tetralone): [4]
-
Stir 120 g of Polyphosphoric acid and 12 g of phosphorous pentoxide at 60°C until homogeneous.
-
Add 43 g of 4-(2,4-Difluorophenyl)butyric acid to the mixture.
-
Stir the reaction mixture for 1.5 hours at 80°C.
-
Pour the mixture onto ice-water and extract with ether.
-
Wash the combined organic phases with sodium carbonate solution and sodium chloride solution.
-
Dry the organic layer, treat with activated charcoal, and evaporate the solvent.
-
The crude product can be purified by silica gel chromatography (eluent: hexane/ethyl acetate = 4/1) or vacuum sublimation.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Diagram 2: MTT Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, 6-Fluoro-2-tetralone, 2-tetralone) in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Diagram 3: Broth Microdilution Workflow
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol:
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Potential Signaling Pathways and Future Directions
While the precise mechanism of action for this compound is yet to be fully elucidated, tetralone derivatives have been shown to interact with various cellular targets. For instance, some tetralone-based compounds act as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase activity, which is implicated in inflammatory responses.[5] Additionally, 2-tetralone itself has been identified as a pro-apoptotic agent that targets MDM2 E3 ubiquitin kinase and the Bcl-w anti-apoptotic protein.[6]
The introduction of fluorine atoms in this compound could modulate its binding to these or other targets, potentially leading to enhanced or novel activities. Future research should focus on:
-
Direct comparative studies: Performing head-to-head comparisons of this compound with its non- and mono-fluorinated analogs in a panel of cancer cell lines and microbial strains to obtain quantitative IC50 and MIC values.
-
Metabolic stability assays: Conducting in vitro metabolic stability assays using liver microsomes to experimentally validate the predicted increase in stability.
-
Mechanism of action studies: Investigating the specific cellular targets and signaling pathways affected by this compound to understand its mode of action. This could involve exploring its effects on key apoptosis-related proteins (e.g., Bcl-2 family, caspases) or inflammatory signaling cascades (e.g., NF-κB, MAPK pathways).
References
Safety Operating Guide
Proper Disposal of 5,7-Difluoro-2-tetralone: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical compounds such as 5,7-Difluoro-2-tetralone. This guide provides essential, step-by-step procedures for the proper disposal of this fluorinated organic compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will minimize risks and ensure responsible waste management.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE to prevent exposure.[1]
| PPE Category | Specification |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin and Body | A lab coat should be worn. For larger quantities or potential for splashing, additional protective clothing may be necessary. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][2] |
Waste Segregation and Collection Protocol
Proper segregation of chemical waste is critical to prevent hazardous reactions and ensure compliant disposal.[3][4] As a fluorinated organic compound, this compound waste must be collected in a designated "Halogenated Organic Waste" stream.[5][6]
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Use a clearly labeled, chemically compatible container for collecting waste this compound. Polyethylene or glass containers are generally suitable. The container must have a secure, leak-proof lid.[3]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste." The label should also include the full chemical name, "this compound," and an approximate concentration or quantity.
-
Segregation: Do not mix this compound waste with non-halogenated organic waste, aqueous waste (acids and bases), or other incompatible materials.[6]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition. Keep the container closed when not in use.[7][8]
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it into the designated halogenated organic waste container. For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Cleanup: Once absorbed, collect the material and place it in the sealed hazardous waste container. All materials used for cleanup should also be disposed of as halogenated organic waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Disposal Pathway
All chemical waste must be disposed of through an approved hazardous waste disposal facility.[1][9] Do not dispose of this compound down the drain or in regular trash.[2][9] The primary method for the disposal of halogenated organic compounds is typically high-temperature incineration by a licensed waste disposal contractor.[4][6]
Experimental Protocols & Visualizations
To ensure clarity and adherence to safety protocols, the following workflow and decision-making diagrams are provided.
Disposal Workflow for this compound
Caption: Waste Disposal Workflow for this compound.
Decision Matrix for Waste Segregation
Caption: Decision Matrix for Chemical Waste Segregation.
References
- 1. fishersci.com [fishersci.com]
- 2. capotchem.com [capotchem.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. blog.creliohealth.com [blog.creliohealth.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Operational Guide for Handling 5,7-Difluoro-2-tetralone
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure when handling 5,7-Difluoro-2-tetralone.
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US). A face shield may be necessary for larger quantities or when there is a significant splash hazard.[1][2][3] |
| Skin Protection | Gloves | Handle with chemical-impermeable gloves. Nitrile gloves may offer some protection for incidental contact but are not recommended for prolonged exposure to ketones.[4][5][6] Consider using PVA, butyl, or fluoroelastomer gloves for better resistance.[4][6][7] Gloves must be inspected prior to use and disposed of properly after handling the compound.[2][4][8][9] |
| Protective Clothing | Wear a flame-resistant lab coat, full-length pants, and closed-toe shoes.[1][3] For significant exposure risk, impervious clothing may be necessary.[4] | |
| Respiratory Protection | Respirator | Use in a well-ventilated area, preferably within a chemical fume hood.[2][4] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[8][10] |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is critical to minimize risks.
1. Preparation and Handling:
-
Ensure adequate ventilation in the handling area by working in a chemical fume hood.[2][4]
-
Avoid breathing mist, gas, or vapors.[4]
-
Prevent contact with skin and eyes.[4]
-
Keep the compound away from open flames, hot surfaces, and sources of ignition.[4]
-
Use designated tools for transferring the chemical to avoid cross-contamination.[2]
-
Wash hands thoroughly after handling, even if gloves were worn.[2][8][9]
2. In Case of a Spill:
-
Remove all sources of ignition.[4]
-
Ventilate the area.[4]
-
Wear appropriate PPE, including chemical-impermeable gloves, safety goggles, and respiratory protection.[4]
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[4]
-
Carefully collect the spilled material and place it in a suitable, closed, and labeled container for disposal.[4][8][10]
3. Disposal Plan:
-
All waste materials, including contaminated PPE and absorbent materials, must be considered hazardous waste.[4]
-
Dispose of contents and container to an approved waste disposal plant.[12][13]
-
This compound is a halogenated organic compound and should be segregated into a designated halogenated organic waste stream.[10]
-
Do not let the product enter drains.[8]
Experimental Protocols: Standard Handling Procedure
While specific experimental protocols will vary, the following outlines a general, safe handling workflow for weighing and dissolving this compound.
-
Preparation : Don all required PPE as specified in the table above. Ensure the chemical fume hood is operational.
-
Weighing : Tare a clean, dry weighing vessel on an analytical balance inside the fume hood. Carefully transfer the desired amount of this compound to the vessel.
-
Dissolving : Add the appropriate solvent to the vessel containing the compound. Gently swirl or stir the mixture until the solid is fully dissolved.
-
Transfer : Carefully transfer the solution to the reaction vessel using a clean pipette or other appropriate transfer device.
-
Cleanup : Decontaminate any surfaces that may have come into contact with the chemical. Dispose of all contaminated materials, including weighing paper and gloves, in the designated hazardous waste container.
Logical Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. gz-supplies.com [gz-supplies.com]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. benchchem.com [benchchem.com]
- 5. hsa.ie [hsa.ie]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. glovesnstuff.com [glovesnstuff.com]
- 8. capotchem.com [capotchem.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. benchchem.com [benchchem.com]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
